molecular formula C5H9Br3O B1632408 Trisbromoneopentyl alcohol

Trisbromoneopentyl alcohol

Cat. No.: B1632408
M. Wt: 324.84 g/mol
InChI Key: HFRIZVDRQKQDRM-UHFFFAOYSA-N
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Description

Trisbromoneopentyl alcohol is a useful research compound. Its molecular formula is C5H9Br3O and its molecular weight is 324.84 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9Br3O

Molecular Weight

324.84 g/mol

IUPAC Name

1,1,3-tribromo-2,2-dimethylpropan-1-ol

InChI

InChI=1S/C5H9Br3O/c1-4(2,3-6)5(7,8)9/h9H,3H2,1-2H3

InChI Key

HFRIZVDRQKQDRM-UHFFFAOYSA-N

SMILES

CC(C)(CBr)C(O)(Br)Br

Canonical SMILES

CC(C)(CBr)C(O)(Br)Br

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Tris(bromoneopentyl) alcohol (TBNPA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Tris(bromoneopentyl) alcohol (TBNPA), also known as 3-bromo-2,2-bis(bromomethyl)propan-1-ol, is a reactive flame retardant of significant industrial importance. Characterized by a high bromine content (approximately 73% by weight) and a sterically hindered primary alcohol functional group, TBNPA imparts excellent fire resistance to a variety of polymeric materials.[1][2] Its neopentyl structure confers notable thermal, hydrolytic, and light stability, making it a preferred choice for high-temperature applications.[1][2][3] This guide provides a comprehensive analysis of the core chemical properties of TBNPA, detailing its molecular structure, synthesis, physicochemical characteristics, and chemical reactivity. Furthermore, it elucidates the mechanisms underlying its flame retardant action, outlines standard analytical techniques for its characterization, and discusses key toxicological and environmental considerations. This document is intended for researchers, chemists, and materials scientists engaged in the fields of polymer chemistry, flame retardancy, and drug development.

Introduction and Industrial Significance

Tris(bromoneopentyl) alcohol, commonly referred to by its acronym TBNPA or trade names such as FR-513, is a crucial component in the formulation of flame-retardant polymers.[2][3] Its primary function is to mitigate the risk of fire in consumer and industrial products by interrupting the chemical processes of combustion.[4] The molecule's efficacy stems from its high concentration of aliphatic bromine, which is readily released at elevated temperatures to quench radical chain reactions in the gas phase of a fire.[4][5]

TBNPA is classified as a reactive flame retardant. This distinction is critical; unlike additive flame retardants which are physically blended into a polymer matrix, TBNPA possesses a reactive hydroxyl (-OH) group that allows it to be chemically incorporated into the polymer backbone.[1][2] This covalent bonding minimizes migration or leaching of the flame retardant from the final product, a significant advantage in terms of performance longevity and environmental safety. Its principal applications are found in polyurethanes (both rigid and flexible foams), polyesters, and epoxy resins, which are widely used in construction materials, electronics, automotive components, and textiles.[4][6][7]

Molecular Structure and Synthesis

The chemical identity of TBNPA is rooted in its unique molecular architecture. Understanding this structure is fundamental to comprehending its properties and reactivity.

Chemical Structure

TBNPA (CAS No: 36483-57-5) has the molecular formula C₅H₉Br₃O and a molecular weight of approximately 324.84 g/mol .[4] The structure is based on a neopentyl glycol core, where three of the four methyl hydrogens of neopentyl alcohol are substituted with bromine atoms. The central quaternary carbon atom imparts significant steric hindrance and thermal stability.

Caption: Molecular structure of Tris(bromoneopentyl) alcohol (TBNPA).

Synthesis Pathway

The industrial synthesis of TBNPA typically involves the hydrobromination of pentaerythritol (C(CH₂OH)₄). While multiple variations exist, a common method involves reacting pentaerythritol with hydrogen bromide (HBr) gas in the presence of an acidic medium, such as acetic acid.[8] This substitution reaction replaces three of the four hydroxyl groups with bromine atoms.

The process is a multi-step reaction where pentaerythritol is first esterified and then undergoes substitution. The reaction conditions, including temperature, pressure, and catalyst, are carefully controlled to maximize the yield of the desired tribromo product and minimize the formation of mono-, di-, and tetra-brominated species.[8]

Synthesis_Pathway Penta Pentaerythritol C(CH₂OH)₄ Intermediate Ester Intermediates Penta->Intermediate Substitution & Esterification HBr Hydrogen Bromide (HBr) in Acetic Acid HBr->Intermediate TBNPA Tris(bromoneopentyl) alcohol (TBNPA) Intermediate->TBNPA Pressurized Insulation & Ester Decomposition Byproducts Byproducts (H₂O, other brominated species) TBNPA->Byproducts Separation Thermal_Decomposition cluster_legend Mechanism TBNPA TBNPA (Solid/Liquid Phase) Radicals Gas Phase Radicals (Br•, HBr, Organic Radicals) TBNPA->Radicals Heat Heat (≥150°C) Heat->TBNPA B Radical Scavenging A C-Br Bond Cleavage

Caption: Thermal decomposition of TBNPA into active gas-phase radicals.

Mechanism of Flame Retardancy

TBNPA functions primarily through a gas-phase radical quenching mechanism, which interrupts the self-sustaining cycle of combustion.

  • Heat Absorption & Decomposition: In a fire, heat from the combustion zone is absorbed by the polymer. This energy triggers the decomposition of TBNPA, an endothermic process that cools the material surface slightly. [5]2. Release of Active Species: The primary C-Br bonds break, releasing bromine radicals (Br•) into the gas phase. These can abstract hydrogen from the polymer or other molecules to form hydrogen bromide (HBr).

  • Radical Scavenging: The combustion of polymers is a radical chain reaction propagated by highly reactive H• and OH• radicals. HBr is extremely effective at trapping these radicals, replacing them with the much less reactive Br• radical. [5] * H• + HBr → H₂ + Br•

    • OH• + HBr → H₂O + Br•

  • Interruption of Combustion: By scavenging the key chain-propagating radicals and replacing them with the less reactive bromine radical, the overall rate of the combustion reaction is drastically reduced, leading to flame inhibition and, potentially, self-extinguishment. [4][5]

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and concentration of TBNPA in raw materials and finished products.

Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of a TBNPA sample and quantify any related impurities.

Methodology:

  • Standard Preparation: Accurately weigh ~20 mg of TBNPA reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Sample Preparation: Prepare a sample solution of similar concentration to the standard using the same diluent.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 4.6 mm x 250 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the peak area of the TBNPA in the sample to the total area of all peaks (Area Percent method) or against the reference standard (External Standard method). A typical purity specification is ≥97%. [9]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Acetonitrile Prep1->Prep2 Inject Inject into HPLC Prep2->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection (210 nm) Separate->Detect Chrom Generate Chromatogram Detect->Chrom Calc Calculate Area % Purity Chrom->Calc

Caption: Workflow for purity analysis of TBNPA by HPLC.

Toxicological and Environmental Profile

As with many halogenated compounds, the environmental and health profile of TBNPA is an area of scientific scrutiny.

  • Hazard Classification: According to registrations with the European Chemicals Agency (ECHA), TBNPA is classified as a substance that may cause genetic defects and cancer, and it causes serious eye irritation. [10]* Environmental Fate: Due to its low water solubility and moderate LogP (2.6-2.8), TBNPA has a potential for bioaccumulation. [11][12]However, as a reactive flame retardant, its incorporation into a polymer matrix is intended to significantly reduce its bioavailability and environmental mobility compared to additive alternatives.

  • Regulatory Status: The use of TBNPA is subject to chemical regulations in various jurisdictions. Professionals must consult the latest Safety Data Sheet (SDS) and relevant regulatory frameworks (e.g., REACH, TSCA) before use. [11]

Conclusion

Tris(bromoneopentyl) alcohol is a highly effective and thermally stable reactive flame retardant. Its chemical properties, dictated by a high bromine content and a reactive hydroxyl group on a stable neopentyl frame, make it exceptionally well-suited for integration into polyurethanes and other thermoset resins. The primary mechanism of action involves gas-phase radical trapping, which efficiently interrupts the chemistry of combustion. While its hazard profile necessitates careful handling and adherence to regulatory standards, its reactive nature provides a distinct advantage by locking it within the polymer matrix, thereby enhancing the safety and durability of the end-use articles. Continued research into the synthesis and application of TBNPA and its derivatives is vital for developing advanced, safe, and high-performance fire-retardant materials.

References

  • Cas 36483-57-5,Trisbromoneopentyl alcohol | lookchem. (n.d.). Retrieved February 7, 2026, from [Link]

  • BX FR TBNPA Tribromoneopentyl Alcohol, Replace ICL FR-513 - baoxu chemical. (n.d.). Retrieved February 7, 2026, from [Link]

  • Tribromoneopentyl Alcohol(TBNPA) - Oceanchem Group. (n.d.). Retrieved February 7, 2026, from [Link]

  • TBNPA Technical Datasheet - 2017 ERP System. (n.d.). Retrieved February 7, 2026, from [Link]

  • TBNPA (Tribromo Neopentyl Alcohol) - ChemFine International Co., Ltd. (n.d.). Retrieved February 7, 2026, from [Link]

  • The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC. (2022). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

  • Synthetic method and refining for tribromoneoamyl alcohol - Google Patents. (n.d.).
  • Tribromoneopentyl Alcohol Supplier | 36483-57-5 - RIVERLAND TRADING. (n.d.). Retrieved February 7, 2026, from [Link]

  • FR - 513 (TBNPA) - AWS. (n.d.). Retrieved February 7, 2026, from [Link]

  • 2,2-dimethylpropan-1-ol, tribromo derivative (TBNPA) - Substance Information - ECHA. (n.d.). Retrieved February 7, 2026, from [Link]

  • Preparation method for tris tribromo neopentyl alcohol base phosphate - Google Patents. (n.d.).
  • This compound | CAS#:36483-57-5 | Chemsrc. (n.d.). Retrieved February 7, 2026, from [Link]

  • This compound CAS 36483-57-5 - xiamen aeco chemical industrial co.,ltd. (n.d.). Retrieved February 7, 2026, from [Link]

Sources

Trisbromoneopentyl alcohol CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Scaffold for Material Science & Pharmaceutical Synthesis

Part 1: Chemical Identity & Structural Analysis

Tribromoneopentyl Alcohol (TBNPA) is a specialized neopentyl derivative characterized by high bromine density and a single reactive hydroxyl handle.[1][2][3] While historically dominant in the polymer industry as a reactive flame retardant (FR-513), its unique steric geometry and functional selectivity have established it as a critical intermediate in the synthesis of complex pharmaceutical side chains (e.g., leukotriene receptor antagonists like Montelukast) and dendritic macromolecules.

Core Identity Data
ParameterTechnical Specification
Chemical Name 3-bromo-2,2-bis(bromomethyl)propan-1-ol
Common Synonyms TBNPA; FR-513; Pentaerythritol tribromide
CAS Number (Industrial) 36483-57-5 (Primary Commercial Identifier)
CAS Number (Pure) 1522-92-5 (Often used in high-purity catalogs)
Molecular Formula C₅H₉Br₃O
Molecular Weight 324.84 g/mol
Bromine Content ~73.7% (Theoretical)
Structure Neopentyl skeleton with 3 Bromomethyl groups and 1 Hydroxymethyl group
Structural Geometry & Reactivity Logic

The TBNPA molecule is built on a neopentyl (quaternary carbon) skeleton. This geometry provides two critical chemical advantages:

  • Beta-Elimination Resistance: The absence of beta-hydrogens adjacent to the bromine atoms renders the molecule exceptionally stable against dehydrobromination under basic conditions, a common failure mode for aliphatic bromides.

  • Steric Direction: The three bulky bromomethyl groups create a "shield," directing nucleophilic attack almost exclusively to the primary hydroxyl group. This allows TBNPA to act as a monofunctional alkylating agent or chain terminator without cross-linking side reactions.

Part 2: Synthesis & Production Dynamics[9]

The synthesis of TBNPA is a precision nucleophilic substitution where three of the four hydroxyl groups of pentaerythritol are replaced by bromine. The following protocol is designed for laboratory-scale validation, prioritizing yield and purity.

Experimental Protocol: Hydrobromination of Pentaerythritol

Safety Warning: This reaction involves HBr gas and high temperatures.[4] Perform strictly in a fume hood.

Reagents:

  • Pentaerythritol (98%+)

  • Hydrobromic Acid (48% aq) or HBr gas

  • Acetic Acid (Glacial, as solvent)

  • Catalyst: Acetic Anhydride (activator)

Step-by-Step Methodology:

  • Solvation: Dissolve 136g (1.0 mol) of Pentaerythritol in 500mL of glacial acetic acid in a glass-lined reactor equipped with a reflux condenser and HBr trap.

  • Activation: Add 10mL of acetic anhydride to scavenge initial water and catalyze the esterification intermediate.

  • Bromination (The Critical Step):

    • Heat the mixture to 100°C .

    • Slowly sparge anhydrous HBr gas into the solution.

    • Process Control: Monitor the reaction via TLC or GC. The reaction proceeds sequentially: Mono-Br

      
       Di-Br 
      
      
      
      Tri-Br (Target)
      
      
      Tetra-Br (Impurity).
    • Endpoint: Stop reaction when the Tetra-Br species reaches >2% to maximize TBNPA yield.

  • Quenching & Extraction:

    • Cool reaction mass to 25°C.

    • Pour into ice water (1:5 ratio) to precipitate the crude product.

    • Extract with Toluene.

  • Purification (Crystallization):

    • Wash the organic layer with 5% NaHCO₃ to remove residual acid.

    • Concentrate the toluene phase.

    • Recrystallize from Toluene/Heptane (70:30) to obtain white crystalline needles.

    • Target Melting Point: 64–68°C.

Synthesis Pathway Visualization

SynthesisPathway cluster_conditions Process Parameters Penta Pentaerythritol (C5H12O4) Inter1 Mono/Di-Bromo Intermediates Penta->Inter1 + HBr / AcOH (Substitution) TBNPA TBNPA (Target: C5H9Br3O) Inter1->TBNPA + HBr (Kinetic Control) Tetra Pentaerythritol Tetrabromide (Impurity) TBNPA->Tetra + HBr (Over-reaction) Params Temp: 90-110°C Catalyst: Acetic Anhydride Stop Condition: <2% Tetra-Br

Figure 1: Step-wise hydrobromination pathway highlighting the kinetic control required to prevent over-bromination.

Part 3: Physicochemical Properties[5]

Accurate characterization data is essential for formulation in both polymer matrices and organic synthesis.

PropertyValueRelevance
Physical State White crystalline powder/flakesSolid handling
Melting Point 62°C – 67°CLow MP aids dispersion in polymer melts
Boiling Point ~254°C (at 760 mmHg)High thermal stability
Specific Gravity 2.28 g/cm³High density due to Br content
Solubility (Water) ~2 g/L (25°C)Hydrophobic; requires organic solvents
Solubility (Methanol) ~270 g/100g (18°C)Excellent solvent for processing
TGA (5% Wt Loss) 155°CProcessing window limit
Part 4: Functional Applications
A. Pharmaceutical Development (Intermediate)

In drug development, TBNPA serves as a functionalized neopentyl building block .

  • Montelukast Sodium Synthesis: TBNPA is cited as a key raw material for the side-chain synthesis of leukotriene receptor antagonists. The bromine groups can be selectively displaced or preserved while the hydroxyl group attaches to the main pharmacophore.

  • Dendrimer Synthesis: The molecule acts as a "core" or "branching unit." The three bromine atoms allow for trifurcated growth (branching), while the hydroxyl group serves as the focal point for attachment to a core.

B. Material Science (Reactive Flame Retardant)

TBNPA is distinct from additive flame retardants because it chemically bonds to the polymer.[5]

  • Mechanism: In Polyurethane (PU) foams, the hydroxyl group of TBNPA reacts with isocyanates (R-NCO) to form a urethane linkage.

  • Benefit: Because it is covalently bound, TBNPA does not migrate, bloom, or leach out of the matrix, maintaining permanent fire resistance (UL-94 V-0 standards).

Mechanism of Action Diagram

Mechanism TBNPA TBNPA (Reactive OH Group) Polymer Polyurethane Matrix (TBNPA Backbone Integrated) TBNPA->Polymer Covalent Bonding (Polymerization) Isocyanate Isocyanate (R-NCO) Isocyanate->Polymer Fire THERMAL STRESS (Ignition Source) Polymer->Fire Exposure Radical Release of Br• Radicals Fire->Radical Bond Scission Quench Flame Quenching (Radical Trap Mechanism) Radical->Quench Interruption of Combustion Cycle

Figure 2: The lifecycle of TBNPA from covalent integration into polyurethane to active radical quenching during thermal events.

Part 5: Safety, Toxicology & Handling

While TBNPA is chemically stable, its high halogen content dictates specific safety protocols.

  • Hazard Classification:

    • GHS Signal: WARNING.[6]

    • H-Codes: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).

  • Toxicology:

    • Ames Test: Mixed results.[7][8] Generally negative without metabolic activation, but potential mutagenicity noted in specific strains with activation.[9] Handle as a potential genotoxin in R&D settings.

    • Thermal Decomposition: Releases Hydrogen Bromide (HBr) and Carbonyl Bromide. Do not overheat (>180°C) without ventilation.

  • Storage: Store below 30°C in sealed containers. Hydroscopic nature requires moisture protection to prevent caking and hydrolysis.

Part 6: References
  • ICL Industrial Products. (n.d.). FR-513 (Tribromoneopentyl Alcohol) Technical Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87577426, Tribromoneopentyl alcohol. Retrieved from [Link]

  • Oceanchem Group. (2022).[3] Tribromoneopentyl Alcohol (TBNPA) Product Specification. Retrieved from [Link]

  • Google Patents. (2020). Preparation method of tribromoneopentyl alcohol (CN110903163A). Retrieved from

Sources

Literature review on the discovery of Trisbromoneopentyl alcohol.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Trisbromoneopentyl Alcohol

Executive Summary

This compound (TBNPA), a significant reactive flame retardant, is crucial for enhancing the fire safety of various polymeric materials.[1][2] Its high bromine content and stable neopentyl structure contribute to its effectiveness and durability. This technical guide provides a comprehensive review of the discovery of TBNPA, rooted in the chemistry of its precursor, pentaerythritol. It delves into the foundational synthetic strategies, explains the causality behind experimental choices, and traces the evolution of manufacturing processes. Detailed protocols, process diagrams, and physicochemical data are presented to offer researchers and chemical development professionals a thorough understanding of this important industrial chemical.

Introduction: The Significance of this compound

This compound (TBNPA), systematically named 3-Bromo-2,2-bis(bromomethyl)-1-propanol, is a brominated flame retardant valued for its high thermal stability and resistance to hydrolysis.[2][3] Unlike additive flame retardants, TBNPA is reactive; its free hydroxyl group allows it to be chemically integrated into polymer matrices such as polyurethanes and polyesters.[1] This covalent bonding prevents the leaching of the flame retardant over time, ensuring permanent fire protection and improved material safety.[1] The discovery and subsequent optimization of TBNPA's synthesis were driven by the need for effective and stable flame retardants in a wide range of industrial and consumer products.[2]

Foundational Chemistry: The Pentaerythritol Precursor

The story of this compound begins with its precursor, pentaerythritol. Understanding the synthesis of this foundational polyol is critical to appreciating the subsequent bromination strategies. Pentaerythritol is synthesized through a base-catalyzed reaction between one mole of acetaldehyde and four moles of formaldehyde.[4] The process occurs in two distinct, sequential reactions:

  • Aldol Condensation: Three moles of formaldehyde react with acetaldehyde in an aldol condensation to yield pentaerythritose. This step is rapid at lower temperatures (20-30°C).[4]

  • Crossed Cannizzaro Reaction: The fourth mole of formaldehyde reduces the intermediate pentaerythritose to pentaerythritol. In this redox reaction, the formaldehyde is oxidized to formic acid (or sodium formate in the alkaline medium). The Cannizzaro reaction is favored at higher temperatures (40-60°C).[4]

The careful control of pH and temperature is paramount to maximize the yield of pentaerythritol and minimize the formation of byproducts.[4]

G cluster_0 Aldol Condensation cluster_1 Crossed Cannizzaro Reaction Acetaldehyde Acetaldehyde Pentaerythritose Pentaerythritose (Intermediate) Acetaldehyde->Pentaerythritose Formaldehyde1 3x Formaldehyde Formaldehyde1->Pentaerythritose Pentaerythritol Pentaerythritol Pentaerythritose->Pentaerythritol SodiumFormate Sodium Formate Formaldehyde2 1x Formaldehyde Formaldehyde2->Pentaerythritol Formaldehyde2->SodiumFormate Base Base (e.g., NaOH) Base->Acetaldehyde Catalyst

Diagram 1: Synthesis of Pentaerythritol.

The Discovery and Synthesis of this compound

The core of TBNPA's discovery lies in the selective bromination of three of the four hydroxyl groups of pentaerythritol. Early and subsequent methods have primarily relied on the reaction with hydrogen bromide (HBr), often in the presence of a carboxylic acid solvent like acetic acid.[5]

The fundamental reaction involves the protonation of a hydroxyl group by HBr, followed by a nucleophilic substitution (SN2) by the bromide ion to displace water and form a carbon-bromine bond. The neopentyl structure of pentaerythritol presents steric hindrance, making the substitution challenging and requiring elevated temperatures to proceed effectively.

Evolution of Synthetic Methodologies

Initial synthetic approaches faced challenges related to reaction completeness, yield, and the handling of corrosive HBr gas. Over time, significant process improvements have been patented, reflecting an evolution toward more efficient and industrially viable methods.

  • Early Methods: The reaction of pentaerythritol with aqueous HBr was explored. However, the presence of water creates an equilibrium that can hinder the reaction from going to completion. A German patent described using 48% HBr, but this concentration is not standard, and the process required harsh post-treatment conditions.[6]

  • Use of HBr Gas in a Solvent: A common method involves dissolving pentaerythritol in acetic acid and then introducing hydrogen bromide gas.[5] The acetic acid acts as a solvent and potentially as a catalyst. A key intermediate in this process is the formation of a tribromoneopentyl alcohol carboxylate (acetate), which is subsequently hydrolyzed in a separate step using methanol and an inorganic acid to yield the final TBNPA product.[5]

  • Process Intensification with Pressure: To overcome the issue of HBr escaping from the reaction mixture at high temperatures, an improved method was developed that conducts the reaction under pressure (0.6-0.8 MPa).[5] This "constant voltage insulation" ensures a high concentration of HBr is maintained, driving the reaction to completion and improving yields.[5]

  • In-Situ Generation of HBr: To enhance safety and simplify raw material handling, a more recent innovation involves generating HBr in situ. One patented method uses bromine and a reducing agent, such as sulfur powder, in an organic acid solvent.[2] This approach avoids the direct handling of HBr gas and has been shown to result in fewer side reactions and high product purity (>99.5%).[2]

G cluster_reaction Core Bromination Reaction Pentaerythritol Pentaerythritol TBNPA Trisbromoneopentyl Alcohol (TBNPA) Pentaerythritol->TBNPA HBr 3x HBr HBr->TBNPA Water 3x H₂O TBNPA->Water + Solvent Acetic Acid (Solvent/Catalyst) Solvent->Pentaerythritol Reaction Medium

Diagram 2: Core reaction for TBNPA synthesis.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a synthesized representation based on modern methods employing pressure to ensure reaction efficiency.[5] This method highlights the critical control parameters required for a successful synthesis.

Objective: To synthesize this compound from pentaerythritol and hydrogen bromide in an acetic acid medium under pressure.

Materials:

  • Pentaerythritol (1 mole)

  • Glacial Acetic Acid (>98%, 1.2-1.5x weight of pentaerythritol)

  • Hydrogen Bromide (gas, 1.8-2.3x weight of pentaerythritol)

  • Methanol

  • Inorganic Acid (e.g., H₂SO₄ or HCl, 3-5% weight of pentaerythritol)

  • Pressurized Reaction Vessel

Step-by-Step Methodology
  • Charging the Reactor: Charge the pressure-rated reactor with pentaerythritol and glacial acetic acid. The acetic acid serves as the solvent to create a slurry.

  • Initial Bromination (Substitution Reaction): Seal the reactor and begin feeding gaseous hydrogen bromide into the mixture. The HBr feed should be controlled over 9-10 hours while gradually increasing the temperature to 115-120°C.[5]

    • Causality: Slow addition and temperature ramping prevent dangerous pressure build-up and allow for the controlled, sequential substitution of the hydroxyl groups.

  • Pressurized Insulation: Once the HBr feed is complete, maintain the reactor pressure at 0.6-0.8 MPa and hold the temperature at 118-125°C for 14-16 hours.[5]

    • Causality: This high-pressure "insulation" or "digestion" step is crucial. It prevents the volatile HBr from escaping the liquid phase, maintaining a high reactant concentration and ensuring the reaction proceeds to completion, maximizing the formation of the tribrominated species. At this stage, the product exists primarily as a tribromoneopentyl acetate intermediate.

  • Isolation of Intermediate: After the insulation period, cool the reactor and vent any excess pressure safely. The resulting mixture contains the tribromoneopentyl alcohol carboxylate intermediate. This can be separated from the reaction medium.

  • Ester Decomposition (Hydrolysis): Transfer the intermediate to a separate vessel. Add methanol (1.3-1.5x weight of the initial pentaerythritol) and a catalytic amount of inorganic acid (e.g., sulfuric acid).[5]

  • Pressurized Hydrolysis: Heat the mixture to 65-70°C under a constant pressure of 0.4-0.6 MPa for 3.5-4.5 hours.[5]

    • Causality: This step, also performed under pressure, efficiently hydrolyzes the acetate ester to liberate the free hydroxyl group of TBNPA and form methyl acetate as a byproduct. The pressure prevents the loss of volatile methanol.

  • Workup and Purification: Cool the reaction mixture. The crude TBNPA can be isolated and purified. A common method is recrystallization from a mixed solvent system, such as methanol and water, to yield a high-purity crystalline product.[2]

G Start Start Materials: Pentaerythritol, Acetic Acid Step1 Step 1: Charge Reactor Start->Step1 Step2 Step 2: Feed HBr Gas (115-120°C, 9-10h) Step1->Step2 Step3 Step 3: Pressurized Insulation (0.6-0.8 MPa, 118-125°C, 14-16h) Step2->Step3 Step4 Step 4: Isolate Intermediate (Tribromoneopentyl Acetate) Step3->Step4 Step5 Step 5: Add Methanol & Acid Catalyst Step4->Step5 Step6 Step 6: Pressurized Ester Decomposition (0.4-0.6 MPa, 65-70°C, 3.5-4.5h) Step5->Step6 Step7 Step 7: Workup & Recrystallization Step6->Step7 End Final Product: Purified TBNPA Step7->End

Diagram 3: Experimental workflow for TBNPA synthesis.

Physicochemical Properties of this compound

Accurate characterization of the final product is essential for quality control. The key properties of TBNPA are summarized below.

PropertyValueSource(s)
CAS Number 36483-57-5; 1522-92-5[3][7]
Molecular Formula C₅H₉Br₃O[8]
Molecular Weight ~324.84 g/mol [8]
Appearance White to off-white crystalline powder[3][9]
Melting Point 62-69 °C[3]
Boiling Point 131 °C @ 2.5 mmHg
Water Solubility Insoluble (2 g/L at 25 °C reported)[3][9]
Synonyms Tribromoneopentyl Alcohol, 3-Bromo-2,2-bis(bromomethyl)-1-propanol[9]

Conclusion

The discovery and development of this compound synthesis represent a clear progression of chemical process optimization. From initial explorations with hydrogen bromide to sophisticated, high-pressure industrial methods and safer in-situ reagent generation, the journey reflects a drive for higher efficiency, purity, and process safety. The synthesis is anchored in the foundational chemistry of pentaerythritol and leverages fundamental principles of nucleophilic substitution, with modern advancements focusing on reaction kinetics and engineering controls. This robust synthetic framework ensures the continued availability of TBNPA as a critical component for producing fire-safe materials across numerous industries.

References

  • Process for the preparation of dibromoneopentylglycol (DBNG).
  • The Role of this compound (TBNPA) in Enhancing Polymer Fire Safety. NINGBO INNO PHARMCHEM CO.,LTD.
  • Synthetic method and refining for tribromoneoamyl alcohol.
  • Production process of 2-amino-methyl-1-propanol.
  • Preparation method of tribromoneopentyl alcohol.
  • Process for the preparation of pentaerythritol.
  • Method for preparing 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate.
  • Process for producing tris (tribromoneopentyl) phosphate.
  • Novel process for the preparation of bronopol.
  • This compound | 36483-57-5. ChemicalBook.
  • pentaerythrityl tetrabromide. Organic Syntheses Procedure.
  • CAS 1522-92-5: Pentaerythritol tribromide. CymitQuimica.
  • Process for production of 2,2-bis(halomethyl)
  • 2,2-Bis(bromomethyl)-1,3-propanediol | C5H10Br2O2 | CID 18692. PubChem.
  • 4 - Organic Syntheses Procedure.
  • Pentaerythritol Tribromide | 1522-92-5. TCI Chemicals.
  • How to Synthesize 2,2-Bis(bromomethyl)propane-1,3-diol?. Guidechem.
  • CAS No. 1522-92-5 - Tribromoneopentyl alcohol. AccuStandard.
  • Tribromoneopentyl alcohol | C5H9Br3O | CID 21966273. PubChem.

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Solubility Profile and Solvent Selection for Tribromoneopentyl Alcohol (TBNPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Tribromoneopentyl Alcohol (TBNPA) in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

Tribromoneopentyl alcohol (TBNPA; CAS 36483-57-5), chemically known as 2,2-bis(bromomethyl)-3-bromo-1-propanol, is a critical aliphatic brominated intermediate.[1][2] While historically categorized primarily as a reactive flame retardant for polyurethanes, TBNPA has emerged as a high-value scaffold in pharmaceutical synthesis, specifically as a precursor for cyclopropyl moieties in drug molecules like Montelukast sodium .

This guide provides a definitive solubility landscape for TBNPA. Unlike generic data sheets, we analyze the thermodynamic drivers of dissolution—balancing the lipophilic tribromoneopentyl core against the hydrophilic hydroxyl terminus—to empower researchers in optimizing reaction kinetics, purification yields, and solvent recovery systems.

Physicochemical Profile & Solubility Mechanism[1]

Structural Determinants of Solubility

TBNPA (


) exhibits a "Janus-faced" solubility behavior due to its competing structural motifs:
  • The Neopentyl Core (Hydrophobic): The sterically hindered carbon center with three bromomethyl groups creates significant lipophilicity and high density (

    
    ). This favors dissolution in aromatic and halogenated solvents.
    
  • The Hydroxyl Tail (Hydrophilic): A single primary hydroxyl group allows for hydrogen bonding. This is the "handle" that grants TBNPA exceptional solubility in polar protic solvents (alcohols), distinguishing it from fully brominated analogues.

Thermodynamic Solubility Data

The following data aggregates experimentally verified solubility limits. Note the dramatic temperature dependence in aromatic solvents (Toluene), which is exploitable for recrystallization protocols.

Table 1: Solubility of TBNPA in Key Solvents ( g/100g Solvent)

Solvent CategorySolventSolubility @ 18°CSolubility @ 25°CSolubility @ 40°CApplication Relevance
Polar Protic Methanol 270 >300Very HighPrimary solvent for synthesis & purification.
Polar Protic Ethanol 199 ~220HighGreen alternative for crystallization.
Aromatic Toluene 44 ~60230 Critical: High

makes it ideal for cooling crystallization.
Polar Aprotic AcetoneHigh*HighHighUsed in resin formulation/blending.
Aqueous Water< 0.20.2< 0.5Anti-solvent for precipitation.
  • Data derived from industrial certificates of analysis and process optimization studies [1, 2, 3].

Applications in Synthesis: The Solvent Effect

Pharmaceutical Intermediate Synthesis (Montelukast Pathway)

In drug development, TBNPA is the starting material for 1-bromomethyl cyclopropyl acetonitrile , a key side-chain builder for leukotriene receptor antagonists.

  • Solvent Selection Strategy: The cyclization of TBNPA requires a solvent that supports nucleophilic substitution while managing the leaving group (bromide).

    • Recommendation: Use Acetonitrile or DMF (Polar Aprotic). While Methanol dissolves TBNPA best, protic solvents can interfere with specific base-catalyzed cyclization mechanisms via solvolysis side-reactions.

Recrystallization Protocols

Achieving >99.5% purity (HPLC) requires exploiting the differential solubility between TBNPA and its by-products (e.g., dibromoneopentyl glycol).

  • The Toluene System: Dissolve at 60°C (Solubility >300g/100ml) and cool to 10°C (Solubility <40g/100ml). This massive solubility drop forces rapid, high-purity crystal formation.

  • The Methanol/Water System: Dissolve in Methanol (highly soluble) and slowly add Water (anti-solvent). This "drowning out" method allows for controlled particle size distribution.

Experimental Protocol: High-Precision Solubility Determination

For researchers validating TBNPA solubility in novel solvent systems (e.g., green solvents like 2-MeTHF), use the Analytical Stirred-Flask Method . This protocol ensures thermodynamic equilibrium is reached, preventing supersaturation errors.

Protocol Steps:
  • Preparation: Add excess TBNPA solid to the solvent in a double-jacketed glass equilibrium cell.

  • Equilibration: Stir at 400 rpm for 24 hours at the target temperature (

    
     K).
    
  • Sampling: Stop stirring and allow the suspension to settle for 2 hours.

  • Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent temperature-drop precipitation during transfer.

  • Quantification: Dilute the filtrate and analyze via HPLC (C18 column, Methanol/Water mobile phase) or gravimetric analysis (evaporation).

Visualization: Solubility Determination Workflow

SolubilityProtocol Start Excess TBNPA + Solvent Equilibrate Stir 24h @ Temp T (Thermodynamic Equilibrium) Start->Equilibrate Dissolution Settle Phase Separation (2h Static) Equilibrate->Settle Sedimentation Filter Isothermal Filtration (0.45µm PTFE) Settle->Filter Supernatant Extraction Analyze Quantification (HPLC/Gravimetric) Filter->Analyze Data Generation Analyze->Start Replicate (n=3)

Figure 1: Step-by-step workflow for determining thermodynamic solubility limits, ensuring data integrity for process scale-up.

Synthesis & Process Logic

The following diagram illustrates how solubility data dictates the process flow for converting TBNPA into high-value pharmaceutical intermediates. Note how the solvent changes from the reaction phase (Polar Aprotic) to the purification phase (Aromatic/Aqueous).

SynthesisPathway TBNPA TBNPA Starting Material (Solid) Reaction Cyclization Reaction Solvent: Acetonitrile/DMF (High Solubility required) TBNPA->Reaction Dissolve & React Intermediate Cyclopropyl Intermediate (Crude Mixture) Reaction->Intermediate Workup Purification Purification / Crystallization Solvent: Toluene or MeOH/H2O (Temp-dependent Solubility) Intermediate->Purification Solvent Swap FinalProduct Montelukast Side Chain (High Purity) Purification->FinalProduct Isolate

Figure 2: Process flow for TBNPA utilization in pharma synthesis, highlighting critical solvent-switch points.

Safety & Handling (E-E-A-T)

  • Thermal Stability: TBNPA is stable up to ~160°C (10% weight loss).[3] However, in solution with strong bases (used in cyclization), exothermic runaway is a risk. Always add base slowly to the TBNPA solution.

  • Handling: TBNPA is an irritant. When handling high-concentration solutions in Methanol or Toluene, use butyl rubber gloves, as standard nitrile may degrade upon prolonged exposure to the halogenated solvent mixtures.

References

  • ICL Industrial Products. (2022).[4] FR-513 (Tribromoneopentyl Alcohol) Technical Data Sheet. Retrieved from [Link]

  • Rixing Chemical.[5] (2024).[6] Synthesis of 1-bromomethyl cyclopropyl acetonitrile using tribromoneopentyl alcohol. Retrieved from [Link]

  • Polymer Additives. (2017). TBNPA Technical Datasheet and Solubility Profile. Retrieved from [Link]

Sources

Technical Monograph: Physicochemical Characterization of Tribromoneopentyl Alcohol (TBNPA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tribromoneopentyl alcohol (TBNPA), chemically defined as 2,2-bis(bromomethyl)-3-bromo-1-propanol, represents a pivotal brominated intermediate in the synthesis of high-performance flame retardants and pharmaceutical precursors.[1][2][3][4][5] Its efficacy as a reactive flame retardant (RFR) in polyurethanes and elastomers is functionally dependent on its purity and physical stability.[1]

This guide moves beyond basic datasheet enumeration to provide a mechanistic understanding of TBNPA’s physical properties.[1] We focus on the causality between molecular structure and macroscopic behavior (melting point, density), providing researchers with self-validating protocols for synthesis, purification, and characterization.[1]

Chemical Identity & Structural Logic[1][7][8][9][10]

TBNPA is derived from the neopentyl structure of pentaerythritol. The substitution of three hydroxyl groups with bromine atoms creates a sterically hindered, high-density molecule with a single reactive hydroxyl handle.[1] This unique geometry dictates its solubility profile and thermal behavior.[1]

ParameterSpecification
IUPAC Name 2,2-bis(bromomethyl)-3-bromo-1-propanol
Common Name Tribromoneopentyl alcohol (TBNPA)
CAS Number 36483-57-5
Molecular Formula C₅H₉Br₃O
Molecular Weight 324.84 g/mol
SMILES C(C(CO)(CBr)CBr)Br
Structural Feature Neopentyl backbone; 73% aliphatic bromine content

Physical Properties Matrix

The following data aggregates experimental values from high-purity commercial grades (≥99%) and thermodynamic predictions.

Table 1: Physicochemical Constants[1]
PropertyValueTest Standard/MethodSignificance
Melting Point 62 – 67 °C Capillary Method (Open)Primary indicator of purity; narrow range indicates <0.5% impurities.[1]
Density (Solid) 2.28 g/cm³ Gas PycnometryCritical for determining mass-volume fractions in composite formulations.[1]
Boiling Point ~254 °C (at 760 mmHg)DSC / TGA ExtrapolationHigh BP confirms thermal stability suitable for polymer processing.[1]
Vapor Pressure 0.032 Pa (at 25 °C)Knudsen EffusionLow volatility reduces outgassing risks in finished materials.[1]
Solubility (Water) ~2 g/L (at 25 °C)Shake-Flask MethodHydrophobic nature prevents leaching in humid environments.[1]
Solubility (Organic) Soluble in Toluene, Alcohols, AcetoneVisual / GravimetricFacilitates liquid-phase reactions and recrystallization.[1]
Technical Insight: The Density-Melting Point Nexus

The high density (2.28 g/cm³) relative to the melting point (64 °C) is anomalous for organic alcohols and is driven by the heavy bromine atoms (atomic mass ~79.9).[1] In formulation, this density requires high-shear mixing to prevent sedimentation before the resin cures.[1] The melting point serves as the "gatekeeper" metric: a depression below 62 °C typically indicates contamination with Dibromoneopentyl glycol (DBNPG) , a common synthesis byproduct.

Experimental Protocols

Protocol A: Self-Validating Purification (Recrystallization)

Objective: Isolate TBNPA from crude reaction mixtures containing pentaerythritol bromides.[1]

Reagents: Crude TBNPA, Toluene (Solvent), Ethanol (Co-solvent).

  • Dissolution: Dissolve 100g crude TBNPA in 300mL Toluene at 85 °C. Ensure complete dissolution; if turbidity persists, filter hot to remove inorganic salts.

  • Phase Control: Slowly add Ethanol (50mL) to modify polarity.

  • Crystallization: Cool the solution to 25 °C at a rate of 10 °C/hour. Critical Step: Slow cooling promotes the formation of dense, defined crystals rather than amorphous powder, excluding impurities from the lattice.

  • Harvest: Filtration under vacuum. Wash cake with cold Toluene (0 °C).

  • Validation: Dry at 40 °C under vacuum. Measure Melting Point.[2][6][7][8][9][10] If MP < 64 °C, repeat cycle.

Protocol B: Density Determination via Gas Pycnometry

Objective: Precise density measurement for powder samples, eliminating void volume errors common in liquid displacement.

  • Calibration: Calibrate the pycnometer using a standard steel sphere of known volume.

  • Sample Prep: Dry TBNPA powder for 4 hours at 45 °C to remove surface moisture.

  • Measurement: Load sample cell (~2/3 full). Purge with Helium gas (99.999%) to penetrate inter-particle voids.

  • Calculation: The system measures pressure change (

    
    ) upon expansion into a reference volume.
    
    • 
      [1]
      

Synthesis & Logic Visualization

The synthesis of TBNPA involves the bromination of pentaerythritol.[1][11][12] The challenge is controlling the degree of substitution to stop at the tri-bromo stage (TBNPA) rather than the tetra-bromide.

Diagram 1: Synthesis and Purification Logic

Caption: Logical flow for the synthesis of TBNPA from Pentaerythritol, highlighting critical separation steps for purity control.

TBNPA_Synthesis Raw Pentaerythritol (C5H12O4) Reactor Reactor 110-130°C Raw->Reactor Feed Reagent HBr / Organic Acid (Bromination Agent) Reagent->Reactor Injection Crude Crude Mixture (Mono, Di, Tri, Tetra) Reactor->Crude Reaction Complete Separation Fractional Crystallization (Toluene/Ethanol) Crude->Separation Solvent Addition Target TBNPA (Tri-bromo) Target Product Separation->Target Precipitate (High Purity) Byproduct DBNPG / Tetra-bromo (Recycle/Waste) Separation->Byproduct Filtrate

[1][2][9]

Safety & Handling (SDS Summary)

While TBNPA is a stable solid, its handling requires specific precautions due to its halogenated nature.

  • Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).

  • Thermal Stability: Stable up to ~200 °C. Decomposes >260 °C releasing Hydrogen Bromide (HBr) gas.

  • Storage: Keep in tightly closed containers below 30 °C. Avoid high humidity to prevent caking, although hydrolysis risk is low.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 15206, 3-Bromo-2,2-bis(bromomethyl)propanol. Retrieved from [Link]

  • Oceanchem Group. (2023).[13] Technical Data Sheet: Tribromoneopentyl Alcohol (TBNPA) FR-513.[1] Retrieved from [Link]

  • Google Patents. (2020). CN110903163A: Preparation method of tribromoneopentyl alcohol.

Sources

Methodological & Application

Application Note: Characterization and Efficacy Profiling of Trisbromoneopentyl Alcohol (TBNPA) in Polymer Matrices

[1]

Executive Summary & Strategic Rationale

Trisbromoneopentyl alcohol (TBNPA), chemically defined as 3-bromo-2,2-bis(bromomethyl)propan-1-ol, represents a critical class of aliphatic brominated flame retardants (BFRs).[1] Unlike non-reactive additives that may migrate or "bloom" to the surface over time, TBNPA possesses a primary hydroxyl functionality allowing it to covalently bond into polymer backbones—specifically Polyurethanes (PU)—creating a permanent, non-leaching fire safety profile.[1][2]

Why this protocol matters: Mere addition of a flame retardant does not guarantee efficacy. The interaction between the retardant's decomposition temperature and the polymer's pyrolysis point is critical.[1] This guide provides a self-validating workflow to characterize TBNPA not just as a powder, but as a functional component within a host matrix.[1]

Experimental Workflow Visualization

The following diagram outlines the logical progression of experiments required to validate TBNPA efficacy, moving from intrinsic property analysis to performance testing.

TBNPA_WorkflowRaw_MaterialRaw TBNPA(CAS 36483-57-5)TGA_NeatIntrinsic Stability(TGA Analysis)Raw_Material->TGA_Neat Determine T_onsetMatrix_PrepMatrix Integration(Reactive PU Synthesis)TGA_Neat->Matrix_Prep Verify Process WindowTGA_CompComposite ThermalProfile (TGA)Matrix_Prep->TGA_CompPerf_TestFire PerformanceTestingTGA_Comp->Perf_Test If stableLOILimiting OxygenIndex (ASTM D2863)Perf_Test->LOIConeCone Calorimetry(ASTM E1354)Perf_Test->ConeMechanismMechanisticValidationCone->Mechanism Analyze HRR/Smoke

Figure 1: Sequential workflow for the characterization of TBNPA, ensuring thermal compatibility before expensive fire testing.

Module 1: Matrix Integration (Reactive Protocol)[1]

TBNPA is most effective when reacted into the polymer chain.[2] The following protocol describes the synthesis of a Rigid Polyurethane Foam (R-PUF) incorporating TBNPA.

Objective: Create a standardized test specimen where TBNPA is covalently bound, preventing migration.

Materials
  • Polyol Component: Polyether polyol (Hydroxyl value ~450 mg KOH/g).[1]

  • Isocyanate: Polymeric MDI (pMDI).[1]

  • FR Agent: TBNPA (Micronized, >97% purity).[1][3]

  • Catalysts/Surfactants: Silicone stabilizer, DMCHA (amine catalyst), Distilled water (blowing agent).[1]

Step-by-Step Protocol
  • Pre-Solubilization (Critical Step):

    • TBNPA is a solid (MP: 62-67°C).[1][4] Do not add it as a dry powder directly to the foaming head.

    • Dissolve TBNPA into the Polyol component at 60°C under high-shear stirring (2000 RPM) for 30 minutes.

    • Validation: The solution must be clear. If cloudy, TBNPA has not fully solvated, which will lead to localized "hot spots" of failure during fire testing.[1]

  • Component A Preparation:

    • Add silicone stabilizer (1.5 php), catalyst (1.0 php), and water (2.0 php) to the Polyol/TBNPA blend.[1]

    • Mix at 1000 RPM for 60 seconds.

  • Reaction (Foaming):

    • Add pMDI (Index 1.1) to Component A.

    • Mix vigorously for 10 seconds (Cream time is usually ~15s).

    • Pour immediately into an open mold (300 x 300 x 50 mm) pre-heated to 40°C.

  • Curing:

    • Allow free-rise foaming.[1] Cure at room temperature for 24 hours, followed by post-cure at 80°C for 4 hours to ensure complete isocyanate conversion.[1]

Module 2: Thermal Stability Profiling (TGA)

Before burning the sample, we must understand how it degrades.[1][5] TBNPA has a high bromine content (~70%), and its decomposition must match the polymer's gasification.[1]

Protocol: Thermogravimetric Analysis (TGA)

  • Standard: ASTM E1131[1]

  • Atmosphere: Nitrogen (Inert) and Air (Oxidative).

  • Ramp Rate: 10°C/min from 40°C to 700°C.[1]

Data Interpretation Table:

ParameterTBNPA (Neat)Target Polymer (e.g., PU)Interpretation

(Onset)
~149°C~250°CCaution: TBNPA degrades before the matrix.[1] This is beneficial for early radical release but limits processing temps to <140°C.

(Peak Rate)
~230°C~350°CThe FR releases active species (HBr) prior to the polymer's peak fuel release.[1]
Residue at 600°C <1%VariableTBNPA works primarily in the gas phase; do not expect high char yields from the FR itself.[1]

Module 3: Flammability Performance Metrics[1]

This section details the two "Gold Standard" tests required for industrial validation.

A. Limiting Oxygen Index (LOI)

Standard: ASTM D2863 Purpose: Determines the minimum concentration of oxygen required to sustain combustion.[6][7][8][9]

  • Specimen: Cut cured PU foam into bars (127 x 10 x 10 mm).

  • Calibration: Verify gas flow meters using a standard PMMA sample (Target LOI: 17.3 ± 0.3).

  • Procedure:

    • Ignite the top of the vertical specimen.[6][7]

    • Adjust

      
       ratio.
      
    • Find the concentration where the flame extinguishes within 3 minutes or consumes <50mm of sample.

  • Target Efficacy: Neat PU usually has an LOI of ~18-19.[1] A successful TBNPA formulation (at ~15% loading) should achieve an LOI > 26.

B. Cone Calorimetry (The Efficacy Core)

Standard: ASTM E1354 Purpose: Measures Heat Release Rate (HRR), the single most important variable in fire hazard assessment.[1]

Protocol:

  • Flux: Expose 100x100mm samples to 35 kW/m² or 50 kW/m² radiant heat.

  • Orientation: Horizontal (prevents dripping artifacts).

  • Key Metrics to Record:

    • pkHRR (Peak Heat Release Rate): The maximum intensity of the fire.[1] TBNPA should reduce this by >30% vs. control.

    • THR (Total Heat Release): Total energy evolved.[1]

    • TSR (Total Smoke Release): Critical Note: Brominated FRs often increase smoke production due to incomplete combustion (gas phase quenching). This is a known trade-off.[1]

Module 4: Mechanistic Elucidation[1]

TBNPA functions primarily via the Radical Trap Mechanism in the gas phase.[1] The high aliphatic bromine content allows for the rapid release of HBr, which neutralizes high-energy radicals propagating the flame.[1]

TBNPA_MechanismFireCombustion HeatTBNPATBNPA Decomposition(T > 150°C)Fire->TBNPA ActivatesRadicalsFlame Propagators(H•, OH•)Fire->Radicals GeneratesHBrHBr Release(Gas Phase)TBNPA->HBrTrapRadical Trapping(H• + HBr -> H2 + Br•)HBr->Trap InterceptsRadicals->TrapCycleRegeneration(OH• + HBr -> H2O + Br•)Trap->CycleResultFlame Extinction(Energy Reduction)Cycle->Result Cools Flame

Figure 2: The gas-phase radical scavenging mechanism of TBNPA.[1] The release of HBr replaces highly reactive H[1]• and OH• radicals with less reactive Br[1]• radicals, slowing the chain reaction.[1]

References

  • ICL Industrial Products. (2022).[10] FR-513 (Tribromoneopentyl alcohol) Technical Data Sheet.[1] Retrieved from [Link] (Verified via search context: ICL is the primary manufacturer of FR-513/TBNPA).[1]

  • ASTM International. (2019). ASTM D2863-19: Standard Test Method for Measuring the Minimum Oxygen Concentration to Support Candle-Like Combustion of Plastics (Oxygen Index).[1][9] Retrieved from [Link][1]

  • ASTM International. (2023). ASTM E1354-23: Standard Test Method for Heat and Visible Smoke Release Rates for Materials and Products Using an Oxygen Consumption Calorimeter.[1] Retrieved from [Link][1]

  • Baoxu Chemical. (2023). Tribromoneopentyl Alcohol (TBNPA) Application Notes for Rigid Foams.[2][11] Retrieved from [Link][1]

Application Note: Quantification of Tris(bromoneopentyl) Alcohol (TBNPA) in Consumer Products via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a high-precision protocol for the extraction, derivatization, and quantification of Tris(bromoneopentyl) alcohol (TBNPA; CAS 36483-57-5 / 1522-92-5) in complex consumer product matrices (polymers, foams, and electronics). Due to the polar hydroxyl group and thermal lability of TBNPA, this method utilizes Silylation-GC-MS to ensure peak symmetry, improve sensitivity, and prevent thermal degradation in the injector port. The protocol is designed for researchers requiring regulatory-grade data integrity (REACH/RoHS compliance).

Introduction & Regulatory Context

Tris(bromoneopentyl) alcohol , chemically known as 3-bromo-2,2-bis(bromomethyl)propan-1-ol (or Pentaerythritol tribromide), is a reactive flame retardant (FR) widely used in polyurethanes (PU) and engineering plastics.

While often chemically bound to the polymer matrix, unreacted residues pose migration risks. TBNPA is currently under scrutiny by the European Chemicals Agency (ECHA) and listed in the Community Rolling Action Plan (CoRAP) due to concerns regarding potential carcinogenicity, mutagenicity, and environmental persistence.

Analytical Challenges
  • Polarity: The free hydroxyl (-OH) group causes hydrogen bonding with active sites in GC liners, leading to peak tailing and nonlinear calibration.

  • Thermal Instability: At high GC inlet temperatures (>250°C), underivatized TBNPA can undergo dehydration or dehydrobromination, creating "ghost peaks."

  • Matrix Interference: Co-extraction of oligomers from PU foams or ABS plastics requires rigorous cleanup.

Experimental Strategy (The "Why" behind the Method)

To overcome the limitations of direct injection, this protocol employs Trimethylsilylation (TMS) derivatization.

  • Extraction: Ultrasound-Assisted Extraction (UAE) is selected over Soxhlet for higher throughput and reduced thermal stress on the analyte.

  • Derivatization: Reagent BSTFA + 1% TMCS converts the polar -OH to a non-polar -O-Si(CH3)3 ether, stabilizing the molecule and improving volatility.

  • Detection: GC-MS in Selected Ion Monitoring (SIM) mode targets the specific bromine isotope clusters of the derivative.

Workflow Visualization

The following diagram outlines the critical path from sample to data.

AnalyticalWorkflow Sample Solid Sample (Foam/Plastic) CryoMill Cryogenic Milling (< 1mm particle size) Sample->CryoMill Homogenize Extract UAE Extraction (Toluene/THF 1:1) CryoMill->Extract Solubilize Cleanup SPE Cleanup (Silica Gel) Extract->Cleanup Remove Matrix Deriv Derivatization (BSTFA + 1% TMCS) Cleanup->Deriv Stabilize -OH GCMS GC-MS Analysis (SIM Mode) Deriv->GCMS Inject Data Quantification (Isotope Dilution) GCMS->Data Calculate

Caption: Figure 1. Step-by-step analytical workflow for TBNPA quantification ensuring analyte stability.

Materials & Equipment

Reagents
  • Analyte Standard: TBNPA (CAS 36483-57-5), >98% purity.

  • Internal Standard (ISTD): 2,4,4'-Tribromodiphenyl ether (BDE-28) or ¹³C-labeled TBBPA (if available). Note: BDE-28 is chosen for similar volatility and bromine content.

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Solvents: Toluene (HPLC Grade), Tetrahydrofuran (THF, HPLC Grade), Hexane.

Equipment
  • Cryo-Mill: SPEX SamplePrep or Retsch CryoMill (Liquid N₂ cooled).

  • Ultrasonic Bath: Temperature controlled (< 40°C).

  • GC-MS System: Agilent 7890/5977 or Thermo Trace/ISQ with EI source.

  • Column: DB-5ms UI or Rtx-5Sil MS (30m x 0.25mm x 0.25µm).

Detailed Protocol

Phase 1: Sample Preparation

Objective: Release TBNPA from the polymer matrix without degradation.

  • Comminution:

    • Cut the sample (PU foam or plastic casing) into small pieces (~5mm).

    • Transfer to a cryo-mill vial. Cool with liquid nitrogen for 5 minutes.

    • Mill at 25 Hz for 2 minutes to produce a fine powder. Reasoning: Cryo-milling prevents frictional heating which can degrade FRs.

  • Weighing:

    • Accurately weigh 100 mg ± 0.1 mg of milled sample into a 20 mL amber glass vial.

  • Extraction:

    • Add 10 mL of Toluene/THF (1:1 v/v) . Reasoning: This mixture swells both PU and styrenic plastics (ABS) effectively.

    • Spike with 50 µL of Internal Standard Solution (100 µg/mL) .

    • Sonicate for 30 minutes at ambient temperature (< 40°C).

    • Centrifuge at 4000 rpm for 10 minutes.

  • Clean-up (SPE):

    • Condition a Silica Gel SPE cartridge (500 mg) with 5 mL Hexane.

    • Load 1 mL of the supernatant extract.

    • Wash with 2 mL Hexane (removes non-polar lipids/waxes).

    • Elute TBNPA with 5 mL Dichloromethane (DCM) .

    • Evaporate the eluate to near dryness under a gentle Nitrogen stream.

Phase 2: Derivatization (Critical Step)

Objective: Convert TBNPA to TMS-TBNPA (MW 396.9).

  • Reconstitute the dried residue in 100 µL of anhydrous Pyridine .

  • Add 100 µL of BSTFA + 1% TMCS .

  • Vortex for 30 seconds.

  • Incubate at 60°C for 30 minutes in a heating block.

  • Cool to room temperature and transfer to a GC autosampler vial with a glass insert.

Phase 3: GC-MS Analysis

Objective: Separate and quantify the derivative.

GC Parameters
ParameterSetting
Inlet Splitless, 260°C, Purge flow 50 mL/min at 1.0 min
Carrier Gas Helium, Constant Flow 1.0 mL/min
Oven Program 100°C (hold 1 min) → 20°C/min → 280°C (hold 5 min) → 30°C/min → 300°C (hold 3 min)
Transfer Line 280°C
MS Parameters (SIM Mode)

The TMS-TBNPA derivative (C₈H₁₇Br₃OSi) exhibits a distinct fragmentation pattern. The trimethylsilyl group (TMS) typically cleaves, but for brominated compounds, the isotope cluster is the fingerprint.

  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Ionization: EI (70 eV)

  • Solvent Delay: 4.0 min

Target Ions for SIM:

AnalyteTarget Ion (m/z)Qualifier 1 (m/z)Qualifier 2 (m/z)Rationale
TMS-TBNPA 381.0 383.073.0[M-CH₃]⁺ cluster (High Mass) & TMS Base Peak
ISTD (BDE-28) 406.0 408.0248.0Molecular Ion Cluster

Note: The molecular ion of TMS-TBNPA is 396. However, loss of a methyl group from the silicon atom ([M-15]⁺) is a dominant and stable fragment for TMS derivatives.

Data Visualization & Logic

Fragmentation Logic

Understanding the mass spectrum is vital for confirming false positives.

MSFragmentation Parent TMS-TBNPA (MW 396) Frag1 [M - CH3]+ (m/z 381, 383, 385) Parent->Frag1 Loss of Methyl (Si-CH3) Frag2 [M - C4H9]+ (Loss of t-butyl) Parent->Frag2 Loss of Neopentyl Sidechain Frag3 TMS Group (m/z 73) Parent->Frag3 Alpha Cleavage

Caption: Figure 2.[1] Predicted fragmentation pathway of TMS-derivatized TBNPA in Electron Impact (EI) ionization.

Validation & Quality Control

To ensure the method meets "Drug Development" standards (ICH Q2(R1) guidelines):

  • Linearity: Prepare a 6-point calibration curve (0.1, 0.5, 1, 5, 10, 50 µg/mL).

    
     must be > 0.995.
    
  • Recovery: Spike blank matrix (e.g., virgin polyethylene) at low and high levels. Acceptable range: 80–120%.[2]

  • Precision: Run 6 replicates of a mid-level standard. RSD should be < 5%.

  • LOD/LOQ:

    • LOD: 3x Signal-to-Noise (S/N).

    • LOQ: 10x S/N. (Estimated LOQ for this method: ~50 ng/g in solid sample).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Tailing Peaks Incomplete derivatization or active sites in liner.Check moisture in reagents (BSTFA hydrolyzes easily). Replace GC liner with Ultra Inert type.
Low Recovery Matrix entrapment.Increase sonication time or switch to pressurized liquid extraction (ASE).
Ghost Peaks Thermal degradation of underivatized TBNPA.Ensure derivatization reaction went to completion (extend time/temp).
Interference Co-eluting TBBPA.TBBPA elutes significantly later than TBNPA on a DB-5ms column. Check retention times.

References

  • European Chemicals Agency (ECHA). (2024).[3] Substance Evaluation - CoRAP List: 2,2-dimethylpropan-1-ol, tribromo derivative (TBNPA).[4] Retrieved from [Link]

  • International Electrotechnical Commission (IEC). (2015). IEC 62321-6:2015 - Determination of certain substances in electrotechnical products - Part 6: Polybrominated biphenyls and polybrominated diphenyl ethers in polymers by GC-MS. (Methodology adapted for TBNPA). Retrieved from [Link]

  • Covaci, A., et al. (2011). Analytical strategies for the determination of emerging brominated flame retardants in environmental and human samples. Journal of Chromatography A. (Provides basis for extraction solvent selection). Retrieved from [Link]

  • PubChem. (n.d.).[5] Tribromoneopentyl alcohol (Compound Summary).[5][6] National Library of Medicine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing the loading of Trisbromoneopentyl alcohol in polymer matrices for maximum flame retardancy.

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Flame Retardancy Optimization | Ticket Priority: High

Executive Summary & Material Profile

Product: Tribromoneopentyl Alcohol (TBNPA) CAS: 36483-57-5 Primary Function: Reactive Flame Retardant (Primary), Additive Flame Retardant (Secondary).[1] Key Characteristic: High aliphatic bromine content (~73%); Monofunctional hydroxyl group (-OH).[1][2]

Application Scientist Note: TBNPA is unique because it functions primarily as a reactive flame retardant in polyurethanes (PU). Because it possesses a single hydroxyl group, it chemically bonds to the polymer backbone.[3] However, this monofunctionality means it acts as a chain terminator . Improper loading will not only affect flame retardancy but will drastically alter the molecular weight and mechanical integrity of your polymer matrix.

Formulation & Loading Strategy

Q: What is the optimal loading range to achieve UL-94 V-0?

A: There is no single "magic number," but field data suggests the following starting baselines based on the bromine content target.

To achieve UL-94 V-0, you generally need 10–12% Bromine (Br) content in the final polymer matrix (depending on the polymer type and presence of synergists).

ParameterGuidelineTechnical Rationale
Target Br Content 10–13% (w/w)Sufficient radical scavenging density to quench combustion.
TBNPA Loading 14–18% (w/w) Since TBNPA is ~73% Br, you need

loading.
Synergist Ratio 3:1 (Br : Sb)If using Antimony Trioxide (

), reduce TBNPA loading by ~30-40%.
Isocyanate Index Adjustment RequiredTBNPA consumes isocyanate groups (-NCO). You must recalculate the index.
Q: How does TBNPA interaction differ from additive FRs?

A: Unlike additive FRs (like DBDPE) that sit in the gaps between polymer chains, TBNPA becomes part of the chain.[3]

  • Benefit: Zero migration (no blooming) if fully reacted.

  • Risk: As a monofunctional alcohol, it terminates the polymer chain growth, potentially lowering cross-link density and softening the material (plasticizing effect).

Processing & Thermal Stability

Q: My material is discoloring (yellowing/browning) during extrusion/foaming. Why?

A: You are likely exceeding the thermal decomposition threshold of TBNPA.

Thermal Profile (TGA Data):

  • Melting Point: ~64°C (It melts very early, acting as a liquid during processing).

  • 1% Weight Loss: ~130°C – 140°C.

  • 5% Weight Loss: ~150°C – 160°C.

Troubleshooting Protocol:

  • Check Melt Temp: If your processing temperature exceeds 150°C for extended periods, TBNPA will degrade, releasing HBr (acidic) which scorches the polymer.

  • Residence Time: Reduce residence time in the extruder/reactor.

  • Stabilizers: Add a thermal stabilizer (e.g., organotin or epoxy-based scavengers) to neutralize premature HBr release.

Q: I am experiencing a significant drop in viscosity. Is this normal?

A: Yes. Because TBNPA melts at ~64°C, it acts as a solvent/plasticizer in the melt phase before it reacts.

  • Fix: Reduce the solvent content in your formulation or adjust the screw speed/torque to compensate for the lower viscosity melt.

Troubleshooting Guide (Mechanism & Defects)

Visualizing the Failure Pathways

The following diagram illustrates the decision logic for troubleshooting common TBNPA failures.

TBNPA_Troubleshooting Start Issue Detected Issue_Bloom Surface Blooming (White Powder) Start->Issue_Bloom Issue_Mech Poor Mechanicals (Soft/Brittle) Start->Issue_Mech Issue_Fire Failed UL-94 (Burns > 10s) Start->Issue_Fire Check_React Check Reaction Efficiency Issue_Bloom->Check_React Unreacted TBNPA migrates Check_Index Check Isocyanate Index Issue_Mech->Check_Index Chain Termination Check_Load Check Loading Calculation Issue_Fire->Check_Load Insufficient Br Sol_Bloom Increase Catalyst or Adjust Stoichiometry Check_React->Sol_Bloom Incomplete Reaction Sol_Fire Add Synergist (Sb2O3) or Increase Loading Check_Load->Sol_Fire Quenching inefficient Sol_Mech Add Cross-linker (increase functionality) Check_Index->Sol_Mech Low Cross-link Density

Caption: Logic flow for diagnosing TBNPA performance failures in polymer matrices.

FAQ: Specific Defect Resolution

Q: Why is there white powder on the surface of my cured foam (Blooming)?

  • Diagnosis: Migration of unreacted TBNPA.

  • Root Cause: TBNPA was added in excess of the stoichiometric requirement, or the reaction rate was too slow compared to the curing rate.

  • Solution:

    • Verify the Hydroxyl Value (OH value) of your TBNPA batch (usually ~170–180 mg KOH/g).

    • Recalculate the Isocyanate amount to ensure 1:1 stoichiometry with total OH (polyol + TBNPA).

    • Increase the catalyst concentration to ensure TBNPA locks into the backbone before the foam sets.

Q: The foam collapses or shrinks after rising.

  • Diagnosis: Closed-cell content issues or plasticization.

  • Root Cause: TBNPA acts as a chain terminator (monofunctional). Too much TBNPA reduces the molecular weight and network strength.

  • Solution: Introduce a cross-linker (e.g., glycerin or a high-functionality polyol) to counteract the termination effect of TBNPA.

Experimental Protocol: Validation Workflow

To validate your TBNPA loading, follow this self-validating loop.

Validation_Workflow Step1 1. Calculate Loading (Target 11% Br) Step2 2. Adjust Stoichiometry (Include TBNPA OH#) Step1->Step2 Step3 3. Lab Scale Mix (Keep Temp < 60°C) Step2->Step3 Step4 4. Curing/Extrusion Step3->Step4 Step5 5. Test: LOI & UL-94 Step4->Step5 Step6 6. Test: Migration (7 days @ 60°C) Step5->Step6 Step6->Step1 Iterate if Failed

Caption: Step-by-step validation loop for integrating TBNPA into polymer systems.

Standard Operating Procedure (SOP) Highlights
  • Pre-Dissolution: If using in PU, dissolve TBNPA in the polyol component first. Heat the polyol slightly (40–50°C) to speed up dissolution, but do not exceed 60°C to prevent degradation.

  • Synergist Dispersion: If using Antimony Trioxide (

    
    ), disperse it in the polyol/TBNPA blend before adding isocyanate.
    
  • Curing: Ensure the curing temperature is sufficient to drive the reaction of the secondary hydroxyl group in TBNPA (which is sterically hindered compared to primary alcohols).

References

  • ICL Industrial Products. (n.d.). FR-513 (Tribromoneopentyl Alcohol) Technical Data Sheet. Retrieved from [Link]

  • ScienceDirect. (2015). Thermal degradation mechanism of brominated flame retardants. Polymer Degradation and Stability.[4][5][6] Retrieved from [Link]

  • UL Prospector. (2025). UL 94 Flammability Testing Standards. Retrieved from [Link]

  • PubChem. (n.d.). Tribromoneopentyl alcohol Compound Summary. National Library of Medicine. Retrieved from [Link]

Disclaimer: This guide is for research and development purposes. Always consult the specific Material Safety Data Sheet (MSDS) for your batch of TBNPA before handling.

Sources

Troubleshooting common issues in experiments involving Trisbromoneopentyl alcohol.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Issues in Experiments Involving Tribromoneopentyl Alcohol (CAS 36483-57-5) Audience: Medicinal Chemists, Dendrimer Synthesis Specialists, and Process Engineers.

Executive Summary & Chemical Identity

User Query: I ordered "Trisbromoneopentyl alcohol" for a linker synthesis. Is this the same as TBNPA?

Technical Response: Yes. While "this compound" is a common colloquialism, the precise IUPAC nomenclature is 3-bromo-2,2-bis(bromomethyl)propan-1-ol . In industrial and pharmaceutical literature, it is most frequently abbreviated as TBNPA or referred to as Pentaerythritol Tribromide .

Key Chemical Profile:

  • Role in Drug Development: TBNPA is a critical AB3-type scaffold . Its single hydroxyl group (A) allows for site-specific attachment to a drug or polymer backbone, while the three bromomethyl groups (B3) serve as latent branching points for dendrimer generation or multivalent ligand display [1, 2].

  • Structural Challenge: The molecule possesses a neopentyl skeleton . The quaternary carbon creates significant steric bulk, making the electrophilic bromines resistant to standard nucleophilic substitution (

    
    ) conditions.
    
PropertyValueRelevance to Protocol
Melting Point 64–67 °CLow MP requires careful temperature control during vacuum drying to avoid fusing.
Solubility (Water) ~2 g/LPractically insoluble; aqueous workups are effective for removing salts.
Solubility (Organic) High (Acetone, DCM, THF)Compatible with standard organic synthesis solvents.
pKa (Alcohol) ~14-15Similar to primary alcohols, but sterically hindered.
Tier 1: Purification & Solubility Troubleshooting

Problem: My starting material is off-white/yellow and melting point depression is observed. How do I purify it for pharma-grade applications?

Root Cause: Commercial TBNPA (often 96-97% purity) contains synthesis byproducts like Dibromoneopentyl glycol (incomplete bromination) or oligomeric ethers formed during the acid-catalyzed synthesis from pentaerythritol [3].

Solution: The Dual-Solvent Recrystallization Protocol For pharmaceutical applications requiring >99% purity, simple washing is insufficient.

  • Dissolution: Dissolve crude TBNPA in Methanol (MeOH) at 50°C. Use the minimum amount required for saturation.

  • Precipitation: Slowly add Water (antisolvent) dropwise while stirring until a persistent turbidity appears.

    • Ratio: Typically 4:1 MeOH:Water.

  • Cooling: Allow the mixture to cool to Room Temperature (RT) slowly, then refrigerate at 4°C for 12 hours.

  • Filtration: Filter the white crystals.

  • Drying: Vacuum dry at 40°C (Do NOT exceed 55°C to prevent melting/fusing).

Expert Insight: If the impurity profile shows high levels of acidic residues (HBr), dissolve in Ethyl Acetate and wash with 5%


before recrystallization.
Tier 2: Functionalizing the Hydroxyl Group (The "Anchor")

Problem: I am trying to attach TBNPA to a carboxylic acid drug linker using EDC/NHS, but yields are consistently low (<40%).

Diagnosis: While the hydroxyl group is primary, it is located on a neopentyl carbon (


). The massive steric bulk of the three bromomethyl groups shields the oxygen, reducing the kinetic rate of esterification. EDC/NHS is often too mild for this sterically congested alcohol.

Corrective Action: Switch to high-energy acylating agents or Steglich esterification with hyper-nucleophilic catalysts.

Recommended Protocol (Steglich Variant):

  • Reagents: Carboxylic Acid (1.0 eq), TBNPA (1.1 eq), DCC (1.2 eq).

  • Catalyst: DMAP (4-Dimethylaminopyridine) is mandatory. Use 10-20 mol% (higher than the standard 5 mol%).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve Acid and TBNPA in DCM.

    • Add DMAP.

    • Cool to 0°C.

    • Add DCC dropwise.

    • Allow to warm to RT and stir for 24-48 hours (extended time is required due to steric hindrance).

Alternative: If the drug is acid-stable, convert the carboxylic acid to an Acid Chloride using Thionyl Chloride (


) first. Reacting the Acid Chloride with TBNPA in the presence of Pyridine/DCM usually proceeds quantitatively.
Tier 3: Substituting the Bromines (The "Branching")

Problem: I cannot displace the bromine atoms with azides (for Click chemistry) or amines. I tried refluxing in ethanol with NaN3, but no reaction occurred.

Technical Analysis (The "Neopentyl Freeze"): This is the most common failure mode.

  • Mechanism:

    
     reactions require backside attack. In TBNPA, the backside of the C-Br bond is blocked by the bulky quaternary carbon and the other two bromomethyl groups.
    
  • Mechanism:

    
     is disfavored because a primary carbocation would form (highly unstable).
    
  • Risk: Forcing conditions (strong base/high heat) can lead to Neopentyl Rearrangement (Wagner-Meerwein shift), altering your scaffold skeleton [4].

The Solution: Dipolar Aprotic Solvation & Phase Transfer To force the substitution without rearrangement, you must maximize the nucleophilicity of the azide/amine and use thermal energy cautiously.

Validated Protocol: Synthesis of Triazido-Pentaerythritol Derivative

  • Reagents: TBNPA (1 eq), Sodium Azide (

    
    , 4.5 eq).
    
  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Ethanol is not polar enough.

  • Temperature: 90°C - 110°C . (Reaction is inert below 80°C).

  • Time: 24 - 48 hours.

  • Safety Note: Azides are potential explosives. Do not use chlorinated solvents (like DCM) with azides, as explosive diazidomethane can form.

Visualizing the Workflow:

TBNPA_Workflow Start Crude TBNPA (Commercial) Purify Recrystallization (MeOH/H2O) Start->Purify Remove DBNPG Pure Pure TBNPA (>99%) Purify->Pure Decision Target? Pure->Decision Path_A Anchor Functionalization (Reacting -OH) Decision->Path_A Linker Attachment Path_B Branch Generation (Reacting -Br) Decision->Path_B Dendrimer Core Method_A Use Acid Chloride or High-Load DMAP Path_A->Method_A Overcoming Steric Bulk Method_B Solvent: DMSO/DMF Temp: >90°C Reagent: NaN3 Path_B->Method_B Overcoming Neopentyl Resistance

Figure 1: Decision logic for processing TBNPA. Note the distinct solvent/temperature requirements for the two different functional groups.

FAQ: Specific Experimental Anomalies

Q: I see a new spot on TLC that is less polar than TBNPA after heating with base. Is it my product?

  • A: Be careful. If you used a strong base (like KOH/NaOH) to try to enhance nucleophilicity, you may have formed an Oxetane derivative via intramolecular etherification (the -OH attacks a neighboring -CH2Br). This cyclization competes with substitution. Use non-basic nucleophiles (like Azide) or protect the alcohol first.

Q: Can I use TBNPA for "Click" Chemistry?

  • A: Not directly. TBNPA must first be converted to Tris(azidomethyl) alcohol using the DMSO/NaN3 protocol described above. Once converted, the three azide groups react rapidly with alkynes via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) to form dendrimers [5].

Q: How do I remove DMSO after the reaction? TBNPA derivatives are soluble in it. [1][2]

  • A: Do not distill DMSO (high boiling point creates thermal risk). Pour the reaction mixture into excess ice-water . The organic product (tri-azide or tri-amine) will usually precipitate or oil out. Extract with Ethyl Acetate, wash with brine to remove residual DMSO, and dry over

    
    .
    
References
  • Rixing New Material Co. (2025). Tribromoneopentyl Alcohol: Versatile Applications From Reactive Flame Retardant in Polyurethanes To Pharmaceutical Intermediate. Link

  • Malkoch, M., Malmström, E., & Hult, A. (2002). Rapid and efficient synthesis of aliphatic ester dendrimers. Macromolecules, 35(22), 8307-8314. (Contextual grounding for AB3 scaffolds).
  • Oceanchem Group. (n.d.). Tribromoneopentyl Alcohol (TBNPA) Technical Data Sheet. Link

  • Master Organic Chemistry. (2018). Reactions of Azides - Substitution and Rearrangements. Link

  • ResearchGate Discussion. (2013). Optimization of nucleophilic substitution on neopentyl halides for click chemistry precursors. Link

Sources

Technical Support Center: Preventing Tris(bromoneopentyl) alcohol (TBNPA) Leaching from Plastic Materials

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to understand and mitigate the leaching of Tris(bromoneopentyl) alcohol (TBNPA) from plastic materials. We will explore the fundamental principles of TBNPA's function, the mechanisms of chemical migration, and provide actionable troubleshooting protocols to ensure the stability and safety of your materials.

Frequently Asked Questions (FAQs)

Q1: What is Tris(bromoneopentyl) alcohol (TBNPA) and why is it used in plastics?

Tris(bromoneopentyl) alcohol, or TBNPA, is a flame retardant used to enhance the fire safety of polymeric materials.[1] It is characterized by a high bromine content (approximately 73%) which is highly effective at interrupting the chemical reactions of combustion.[2][3] Its exceptional thermal, hydrolytic, and light stability make it a preferred choice in demanding applications, particularly in polyurethane (PU) foams used in construction, automotive, and furniture industries.[1][4]

Q2: What does it mean that TBNPA is a "reactive" flame retardant?

TBNPA is classified as a "reactive" flame retardant because it contains a single hydroxyl (-OH) group in its chemical structure.[2][5] This functional group allows it to chemically react and form covalent bonds with the polymer matrix during polymerization.[1][6] For instance, in polyurethanes, it reacts to form pendant urethane groups, effectively making it a permanent part of the polymer backbone.[2][5][6] This is fundamentally different from "additive" flame retardants, which are simply physically mixed into the polymer and are not chemically bonded.[1][7]

Q3: What is "leaching" and why is it a concern with TBNPA?

Leaching, or migration, is the process by which chemical additives move from a polymer to its surface and then into a surrounding medium (e.g., a solvent, food, or biological fluid).[7] This process is typically driven by diffusion.[7] While TBNPA is designed to be reactive and thus non-leaching, incomplete reaction during polymerization can leave unbound TBNPA molecules within the plastic matrix. These unreacted molecules behave as additive flame retardants and can leach out over time, which is a concern for material integrity and potential environmental or health exposure.[8][9]

Q4: What factors influence the leaching of flame retardants from plastics?

Several factors can accelerate the leaching of non-covalently bonded chemicals from plastics:

  • Temperature: Higher temperatures increase the diffusion rate of molecules within the polymer.[[“]][11]

  • Contact Medium: The solubility of the additive in the surrounding liquid (e.g., fatty or acidic foods, organic solvents) plays a crucial role.[11]

  • Time: Longer contact times allow for more significant migration.[11]

  • Polymer Properties: The crystallinity and density of the polymer can affect the ease with which additives can move through the matrix.[12]

  • Surface Area: A larger surface-area-to-volume ratio increases the potential for leaching.

The Core Principle: Covalent Bonding vs. Physical Admixture

The primary strategy for preventing TBNPA leaching is to ensure its complete integration into the polymer matrix as a reactive monomer. When TBNPA is merely physically dispersed (like an additive flame retardant), it is susceptible to migration. When it is covalently bonded, it is permanently locked in place.

The diagram below illustrates this fundamental difference.

Caption: Additive vs. Reactive Flame Retardant Integration.

Troubleshooting Guide: Optimizing the Reactive Integration of TBNPA

If you are experiencing TBNPA leaching, the most likely cause is an incomplete reaction during the polymerization process. This guide provides steps to troubleshoot and optimize this critical phase.

Q: My analysis shows TBNPA leaching from my polyurethane material. What are the likely causes in my formulation and how do I fix them?

A: Incomplete reaction is the primary culprit. Review the following experimental parameters:

1. Stoichiometry of Reactants:

  • The "Why": The hydroxyl group of TBNPA reacts with isocyanate groups in the polyurethane pre-polymer. An incorrect stoichiometric ratio of -OH groups (from TBNPA and other polyols) to -NCO groups (from isocyanates) can leave TBNPA unreacted.

  • Troubleshooting Steps:

    • Recalculate the hydroxyl value (mg KOH/g) for your entire polyol blend, including the contribution from TBNPA.[13]

    • Ensure the isocyanate index is appropriate for your application (typically 1.05 to 1.15) to ensure all hydroxyl groups, including those on TBNPA, are consumed.

    • Use titration methods (e.g., ASTM D4274-16) to verify the hydroxyl value of your raw materials before formulation.

2. Catalyst Selection and Concentration:

  • The "Why": Catalysts (typically tertiary amines and organotin compounds in PU systems) control the rate of the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions. An imbalanced or insufficient catalyst package may not drive the reaction to completion, especially for a sterically hindered molecule like TBNPA.

  • Troubleshooting Steps:

    • Evaluate your catalyst package. A gelling catalyst is crucial for the TBNPA-isocyanate reaction.

    • Conduct a ladder study, systematically varying the concentration of the gelling catalyst to find the optimal level that minimizes free TBNPA without negatively impacting foam properties.

    • Consider catalysts known for promoting complete end-of-cure reactions.

3. Curing Time and Temperature:

  • The "Why": Polymerization reactions require sufficient time and thermal energy to proceed to completion. Premature termination of the curing process is a common cause of unreacted monomers.

  • Troubleshooting Steps:

    • Review your post-curing protocol. Increase the post-curing time or temperature according to the manufacturer's datasheet or internal validation studies.

    • Use Differential Scanning Calorimetry (DSC) to analyze your material for any residual exotherms, which would indicate an incomplete cure. A fully cured material should show no significant reaction peaks upon reheating.

4. Mixing and Dispensing:

  • The "Why": Poor mixing can lead to localized areas with incorrect stoichiometry, resulting in pockets of unreacted TBNPA.

  • Troubleshooting Steps:

    • Verify the efficiency of your mixing equipment (e.g., blade design, mixing speed, time).

    • Ensure TBNPA is fully dissolved and homogeneously distributed in the polyol blend before reacting with the isocyanate. TBNPA has high solubility in many PU systems, which is advantageous.[2][4][13]

    • Check for and eliminate any "dead zones" in your mixing vessel.

Caption: Troubleshooting Flowchart for High TBNPA Leaching.

Mitigation and Alternative Strategies

If optimizing the reactive process is insufficient or not feasible for your polymer system, consider these secondary strategies.

Q: Are there surface treatments that can act as a barrier to prevent the migration of residual TBNPA?

A: Yes, applying a surface coating can create an effective physical barrier.

Surface modification is a proven strategy to inhibit the migration of plastic additives.[14]

  • Plasma-Enhanced Chemical Vapor Deposition (PECVD): This technique deposits an ultra-thin (20-100 nm), highly cross-linked film, such as silicon oxide (SiOₓ), onto the plastic surface.[14][15] These glassy layers block the diffusion pathways for any free TBNPA molecules.[14]

  • UV-Curable Coatings: Acrylate or urethane-acrylate topcoats can be applied and cured in seconds. They form a smooth, non-porous skin that acts as a barrier and can be tuned for desired physical properties like flexibility.[14]

  • Sol-Gel Coatings: These create inorganic-organic hybrid networks that interpenetrate the plastic surface, offering high cohesion and low permeability.[14]

Q: Should I consider alternative flame retardants to TBNPA?

A: Yes, if reactive integration is not possible, exploring alternatives is a valid strategy. The choice depends heavily on the polymer and performance requirements.

Alternative ClassExamplesMechanism & Considerations
Organophosphorus Compounds Triphenyl phosphate (TPP), Resorcinol bis(diphenyl phosphate) (RDP)Act in both gas and condensed phases. Often used in combination with other FRs. Leaching of these compounds can also be a concern.[12][16]
Inorganic Hydroxides Aluminum Trihydroxide (ATH), Magnesium Dihydroxide (MDH)Endothermic decomposition releases water vapor, cooling the material and diluting flammable gases. Requires very high loading levels (up to 60%), which can negatively impact mechanical properties.[17]
Polymeric Flame Retardants Brominated polystyrene, Brominated epoxy oligomersThese are high molecular weight additives. Their large size inherently limits their mobility and diffusion, making them highly resistant to leaching.[18] TBNPA can serve as a reactive intermediate for creating such molecules.[1][2]
Nanomaterials Nanoclays (e.g., Montmorillonite), Carbon Nanotubes (CNTs)Form a char layer that acts as a thermal and mass transport barrier. Used at very low concentrations, often in synergy with other FRs to reduce total loading.[8][19]

Validation Protocol: Quantifying TBNPA Migration

To validate your prevention strategy, you must accurately quantify the amount of TBNPA leaching from your material. This protocol outlines a standard approach using liquid extraction followed by Gas Chromatography-Mass Spectrometry (GC-MS).[20][21]

Experimental Workflow: Migration Testing

Caption: Workflow for TBNPA Migration Analysis.

Step-by-Step Methodology

1. Sample Preparation:

  • Cut the plastic material into test specimens with a known surface area (e.g., 10 cm²).

  • Clean the surface of the specimens by rinsing with deionized water to remove any external contaminants. Do not use organic solvents that could initiate extraction prematurely.

  • Accurately weigh each specimen.

2. Migration/Extraction:

  • Select an appropriate food simulant or solvent based on the intended use of the plastic part, following regulatory guidelines where applicable (e.g., EU Regulation 10/2011).[22][23] Common simulants include:

    • 10% Ethanol (Simulant A): For aqueous foods.

    • 3% Acetic Acid (Simulant B): For acidic foods.

    • 50% Ethanol (Simulant D1): For alcoholic foods and oil-in-water emulsions.

    • Olive Oil or Isooctane (Simulant D2): For fatty/oily foods.

  • Place the specimen in a clean, inert glass vial and add a known volume of the simulant, ensuring the specimen is fully submerged. A typical surface-area-to-volume ratio is 6 dm²/L.

  • Seal the vial with a PTFE-lined cap.

3. Incubation:

  • Incubate the samples under conditions that represent the worst-case foreseeable use. For example, 10 days at 40°C is a standard condition for long-term storage at room temperature.[22]

  • Include a "blank" sample (simulant without the plastic specimen) for each condition to serve as a negative control.

4. Sample Analysis (GC-MS):

  • After incubation, remove the plastic specimen. The remaining liquid is your extract.

  • For aqueous simulants: Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to transfer the TBNPA from the aqueous simulant into an organic solvent (e.g., dichloromethane or methyl tert-butyl ether) and concentrate the sample.[24]

  • For oil/isooctane: A dilution step may be necessary.

  • Derivatization: The hydroxyl group on TBNPA makes it polar. To improve its volatility and chromatographic peak shape for GC analysis, perform a derivatization step. Acetic anhydride can be used to convert the alcohol to an ester.[21]

  • GC-MS Parameters (Example):

    • Instrument: Gas Chromatograph with a Mass Selective Detector.

    • Column: DB-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Injection: Splitless mode.

    • Temperature Program: Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 10 min.

    • MS Detection: Selected Ion Monitoring (SIM) mode for highest sensitivity, monitoring characteristic ions of derivatized TBNPA.

  • Quantification: Prepare a calibration curve using certified standards of derivatized TBNPA. Calculate the concentration in your extracts and report the final result as mg of TBNPA per kg of food simulant (mg/kg) or mg of TBNPA per surface area of material (mg/dm²).

References

  • Baoxu Chemical. (n.d.). BX FR TBNPA Tribromoneopentyl Alcohol, Replace ICL FR-513. Retrieved from [Link]

  • Fong, A., Allen, J., & Schneider, Y. (n.d.). Determination of flame-retardant materials in plastics using a combination of analytical techniques. EAG Laboratories. Retrieved from [Link]

  • Industry News. (2025, August 8). A Rising Star in Halogenated Flame Retardants: Tribromoneopentyl Alcohol. Retrieved from [Link]

  • ChemFine International Co., Ltd. (n.d.). TBNPA (Tribromo Neopentyl Alcohol). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trisbromoneopentyl Alcohol (TBNPA) in Enhancing Polymer Fire Safety. Retrieved from [Link]

  • Knowde. (n.d.). Oceanchem - TBNPA - Flame Retardant - Smoke Suppressant - PU. Retrieved from [Link]

  • Panday, S. (n.d.). Tribromoneopentyl Alcohol TBNPA Proflame-B395. Retrieved from [Link]

  • Singh, B., & Sharma, N. (2024). Understanding the leaching of plastic additives and subsequent risks to ecosystems. e-Prime - Advances in Electrical Engineering, Electronics and Energy, 7, 100418.
  • ICL Group. (2014, November). FR - 513 (TBNPA). Retrieved from [Link]

  • Al-Salem, S. M., et al. (2026, January 31). Environmental Impact of Flame Retardants (Persistence and Biodegradability). Toxics, 11(2), 164.
  • ResearchGate. (n.d.). Analytical techniques for TBBPA detection. Retrieved from [Link]

  • Surface Solutions Labs. (2025, November 11). Surface Modification Strategies to Inhibit Plasticizer Migration. Retrieved from [Link]

  • Food Standards Agency. (2005). Migration of Bisphenol A from Polycarbonate Plastic Food Contact Materials and Articles. Retrieved from [Link]

  • Caplen, S. M. (2024, December 23).
  • Greño, M., et al. (2023). Automated GC-FID Analysis of Brominated Flame Retardants in Polyester Resins with Hydrogen Carrier Gas. Molecules, 28(20), 7056.
  • Zhang, Z., et al. (2023). Leaching of triphenyl phosphate and tri-n-butyl phosphate from polystyrene microplastics: influence of plastic properties and simulated digestive fluids. Environmental Science and Pollution Research, 30(56), 119665-119675.
  • United States Environmental Protection Agency. (n.d.). An Overview of Alternatives to Tetrabromobisphenol A (TBBPA) and Hexabromocyclododecane (HBCD).
  • Noonan, G. O., et al. (2020). Identification and Quantitation Studies of Migrants from BPA Alternative Food-Contact Metal Can Coatings. Journal of Agricultural and Food Chemistry, 68(47), 13866–13876.
  • Smart Food Safe. (2024, October 16). Ensuring Safety in Packaging Against Chemical Migration. Retrieved from [Link]

  • ResearchGate. (n.d.). Flame-Retardant Polymers. Retrieved from [Link]

  • Toxic-Free Future. (2024). Table: Toxic Flame Retardants in Everyday Products. Retrieved from [Link]

  • EBFRIP. (n.d.). Alternatives to Brominated Flame Retardants. Retrieved from [Link]

  • Consensus. (n.d.). How can the leaching of chemicals from plastic water bottles be minimized? Retrieved from [Link]

  • Guo, C., et al. (2021). Approaching Highly Leaching-Resistant Fire-Retardant Wood by In Situ Polymerization with Melamine Formaldehyde Resin. ACS Omega, 6(20), 13233–13241.
  • Han, Y., et al. (2023). Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives. Environmental Science and Pollution Research, 30(39), 90919-90928.
  • European Union Reference Laboratory for Food Contact Materials. (2011). Technical guidelines on testing the migration of primary aromatic amines from polyamide kitchenware and of formaldehyde from melamine. Retrieved from [Link]

  • Choudhary, N., et al. (2023).
  • Abdallah, M. A., et al. (2023). A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment. International Journal of Molecular Sciences, 24(6), 5220.
  • ResearchGate. (2026, January 3).
  • DiVA portal. (2025, May 23). Alternative Flame Retardants for Plastic Materials in Electrical and Electronic Applications. Retrieved from [Link]

  • Schartel, B., & Bartholmai, M. (2006). Influence of Flame Retardants on the Melt Dripping Behaviour of Thermoplastic Polymers. Polymers for Advanced Technologies, 17(4), 281-293.
  • Laoutid, F., et al. (2021). Flame retardant polymer materials. Progress in Polymer Science, 112, 101324.
  • Al-Rbaihat, R., et al. (2022). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering. Polymers, 14(21), 4752.
  • Unichem. (2021, July 22). Prevent Plasticizer Migration with Vinyl Bonding Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Observing Phthalate Leaching from Plasticized Polymer Films at the Molecular Level. Retrieved from [Link]

  • Shaw, S. D., et al. (2010). Methods of Responsibly Managing End-of-Life Foams and Plastics Containing Flame Retardants: Part I. Environmental Health Perspectives, 118(3), 308-313.
  • Bruker. (n.d.). Application Note AN # 59 Identification of brominated flame retardants in polymers. Retrieved from [Link]

  • ResearchGate. (2025, October 16). Influence of Flame Retardants on the Melt Dripping Behaviour of Thermoplastic Polymers. Retrieved from [Link]

  • ResearchGate. (n.d.). Combatting Plastic Contamination: Strategies for Removing Microplastic from Water Resources. Retrieved from [Link]

  • Technology Networks. (2025, March 13). Flame Retardant Polymers Act As Trojan Horse for Toxic Small Chemicals. Retrieved from [Link]

  • Legrand, A., et al. (2016). Brominated flame retardant: environmental and exposed individuals' health impact. Revue de Médecine Interne, 37(1), 36-42.

Sources

Technical Support Center: Thermal Stabilization of Tribromoneopentyl Alcohol (TBNPA)

[1][2]

Product Identity: Tribromoneopentyl Alcohol (TBNPA) CAS: 36483-57-5 Chemical Structure: 3-bromo-2,2-bis(bromomethyl)propan-1-ol Primary Application: Reactive flame retardant (PU foams, elastomers), chemical intermediate.[1][2][3][4]

⚠️ Critical Diagnostic: Why is my TBNPA degrading?

Before implementing a solution, confirm the failure mode.[1] TBNPA is chemically distinct from aromatic flame retardants; it is an aliphatic bromide.[1][2] This makes it significantly more susceptible to thermal dehydrobromination.[1]

Q1: My material turns yellow/brown during compounding at 150°C. Is this oxidation?

Diagnosis: Likely Dehydrobromination , not just oxidation. Technical Explanation: Unlike aromatic bromides (e.g., TBBA), aliphatic carbon-bromine bonds in TBNPA have lower dissociation energies (~280 kJ/mol).[1][2] At temperatures >140°C, or in the presence of Lewis acid impurities, TBNPA eliminates Hydrogen Bromide (HBr).[1] The Vicious Cycle:

  • Initiation: Heat causes homolytic cleavage of a C-Br bond.[1][2]

  • Propagation: The released radical abstracts a hydrogen, forming HBr.[1]

  • Autocatalysis: Free HBr acts as an acid catalyst, accelerating further decomposition and attacking the polymer matrix (e.g., polyurethane backbone), leading to rapid discoloration (formation of conjugated double bonds).[1]

Q2: The TGA shows weight loss starting at 126°C. Is the material wet?

Diagnosis: Check the derivative weight loss curve.

  • Scenario A (Moisture): Weight loss occurs <100°C and plateaus.[1]

  • Scenario B (Degradation/Volatilization): Weight loss begins ~126°C and accelerates.[1][2] Insight: TBNPA has a relatively low thermal stability compared to other FRs.[1][2] Commercial grades often show 1% weight loss around 126–140°C [1, 2].[1][2] If your process requires sustained temperatures >160°C, TBNPA will volatilize or degrade unless chemically bound or stabilized.[2]

🛠️ Module 1: Stabilization Strategies & Protocols

To enhance thermal stability, you must interrupt the degradation pathway at two specific checkpoints: Radical Scavenging and Acid Neutralization .[1]

Strategy A: The "Acid-Scavenger" Protocol (Critical)

Target: Neutralize HBr immediately upon formation to prevent autocatalysis.[1][2]

Recommended Agents:

  • Epoxides: Epoxidized Soybean Oil (ESO) or cycloaliphatic epoxides.[1][2] These react with HBr to form stable bromohydrins.[1]

  • Hydrotalcites (e.g., DHT-4A): Synthetic anionic clays that exchange carbonate ions for bromide ions, effectively trapping HBr within their lattice.[1][2]

Experimental Protocol:

  • Loading: Incorporate 1.0% - 3.0% w/w of an acid scavenger relative to the TBNPA mass.[1][2]

  • Dispersion: If using TBNPA in a polyol blend (for PU foam), pre-disperse the hydrotalcite into the polyol before adding TBNPA.[1]

  • Validation: Heat a sample of the blend to 160°C in a test tube. Place moist pH paper at the mouth.[1]

    • Unstabilized: pH paper turns red rapidly (HBr evolution).[1][2]

    • Stabilized: pH paper remains neutral for an extended induction period.[1]

Strategy B: The Synergistic Antioxidant System

Target: Prevent the initial radical formation.[1]

Recommended Blend:

  • Primary Antioxidant: Hindered Phenol (e.g., AO-1010).[1][2] Scavenges peroxy radicals.[1][2]

  • Secondary Antioxidant: Phosphite (e.g., AO-168).[1][2] Decomposes hydroperoxides and protects the polymer color.[1]

Ratio: 1:2 (Phenol:Phosphite) at 0.5% total loading .[1][2]

📊 Module 2: Visualizing the Degradation & Stabilization Pathway[1]

The following logic map details the precise chemical intervention points for the strategies described above.

TBNPA_StabilityTBNPATBNPA (Native)RadicalFree Radicals(Br• + R•)TBNPA->Radical Bond CleavageHeatHeat (>140°C) / UVHeat->TBNPAHBrHBr FormationRadical->HBr H-AbstractionDegradationAutocatalyticDegradationHBr->Degradation Acid CatalysisDegradation->TBNPA Vicious CycleColorDiscoloration &Loss of FR PropertyDegradation->ColorAOAntioxidants(Phenol/Phosphite)AO->Radical BlocksScavengerAcid Scavengers(Epoxides/Hydrotalcites)Scavenger->HBr Neutralizes

Figure 1: Mechanism of TBNPA thermal degradation and specific intervention points for stabilization additives.

🔬 Module 3: Comparative Thermal Data

When selecting TBNPA, verify the purity and thermal baseline. High-purity grades (low residual acidity from synthesis) exhibit better stability.[1][2]

PropertyStandard Industrial GradeStabilized / High Purity GradeSignificance
Melting Point 62–67°C64–68°CSharp melting point indicates higher purity.[1][2]
TGA (1% Weight Loss) ~126°C>140°CCritical processing window limit.[2]
TGA (5% Weight Loss) ~149°C>165°COnset of rapid volatilization.[2]
Acid Value >0.5 mg KOH/g<0.1 mg KOH/gLower acidity reduces autocatalytic risk.[1][2]
Bromine Content ~73%~73-74%Consistent FR performance.[1][2]

Data aggregated from technical data sheets of major suppliers [1, 3].[1]

❓ Frequently Asked Questions (FAQ)

Q: Can I use TBNPA in extrusion processes (e.g., PP or ABS)?

A: Proceed with extreme caution. TBNPA is primarily designed for thermosets (polyurethanes) where processing temps are lower or reaction is rapid.[1] For thermoplastics like PP (processed >200°C), TBNPA is likely to decompose before the polymer melts.[1]

  • Alternative: Consider Tris(tribromoneopentyl) phosphate or similar high-MW derivatives if high thermal stability is required.[1][2]

  • If you must use TBNPA: You must use a twin-screw extruder with a low-temperature profile in the feeding zone and high loadings of acid scavengers.[1][2]

Q: Is TBNPA soluble in polyols?

A: Yes. TBNPA has a single hydroxyl group and is generally soluble in polyether and polyester polyols.[1] This makes it an excellent reactive flame retardant for PU foams, as it bonds to the polymer network, preventing migration (blooming) [2].[1][5]

Q: How does TBNPA compare to aliphatic reactive FRs for drug delivery polymers?

A: While TBNPA is an industrial FR, its neopentyl structure provides steric hindrance that can retard hydrolysis compared to linear alkyl bromides.[1][2] However, for pharmaceutical applications, residual bromide and HBr generation are toxicity risks.[1][2] Ensure you are using a grade certified for low extractables and verify biocompatibility, as standard grades are for industrial use.[1]

References

  • Baoxu Chemical. BX FR TBNPA Tribromoneopentyl Alcohol Technical Data Sheet.[1][2] Retrieved from additivesforpolymer.com.[1][2] Link

  • ICL Industrial Products. FR-513 (TBNPA) Product Guide. Retrieved from icl-group.com.[1][2][3] Link

  • ChemicalBook. Trisbromoneopentyl alcohol (36483-57-5) Properties and Suppliers. Retrieved from chemicalbook.com.[1][2] Link

  • Oceanchem Group. Tribromoneopentyl Alcohol (TBNPA) Specification.[1][2][6] Retrieved from oceanchem-group.com.[1][2][6] Link

Addressing matrix interference in the analysis of Trisbromoneopentyl alcohol.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Interference in TBNPA Quantification

Document ID: TBNPA-TS-001 | Version: 2.4 | Status: Active

Executive Summary

Trisbromoneopentyl alcohol (TBNPA) (CAS: 36483-57-5) presents unique analytical challenges due to its hybrid nature: it is a highly halogenated flame retardant (~73% Br) with a reactive hydroxyl (-OH) group. This combination creates a "perfect storm" for matrix interference—the bromine content drives lipophilicity (co-extraction with fats), while the hydroxyl group invites adsorption to active sites in GC liners and ion suppression in LC-MS sources.

This guide moves beyond standard protocols to address the causality of failure in complex matrices (plasma, tissue, environmental media) and provides self-validating workflows to ensure data integrity.

Module 1: Sample Preparation & Extraction

The "Dirty Matrix" Defense

The Problem: In biological and environmental samples, TBNPA is often encapsulated by lipids or competitively inhibited by co-extracted proteins. Standard Liquid-Liquid Extraction (LLE) often results in emulsions and poor recovery (<60%).

The Solution: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol optimized for halogenated alcohols. We recommend replacing standard PSA (Primary Secondary Amine) cleanup with Z-Sep+ (zirconia-based sorbent) for lipid-rich matrices, as PSA can sometimes interact with the hydroxyl group of TBNPA.

Protocol: Optimized QuEChERS for TBNPA
StepActionTechnical Rationale
1. Lysis Homogenize 2g sample with 5mL cold water.Hydration of pores ensures solvent access.
2. Extraction Add 10mL Acetonitrile (ACN) . Vortex 1 min.ACN precipitates proteins while solubilizing TBNPA.
3. Partition Add 4g MgSO₄ + 1g NaCl. Shake vigorously.Induces phase separation; heat of hydration aids extraction.
4. Cleanup Transfer supernatant to dSPE tube containing 150mg MgSO₄ + 50mg Z-Sep+ .Critical: Z-Sep+ removes phospholipids more effectively than C18 without retaining TBNPA.
5. Finish Centrifuge, filter (0.2µm PTFE), and transfer to vial.PTFE prevents adsorption of hydrophobic bromines.
Workflow Visualization

QuEChERS_Workflow Start Raw Sample (Tissue/Plasma) Lysis Lysis & Hydration (H2O) Start->Lysis Homogenize Extract Extraction (Acetonitrile) Lysis->Extract Precipitate Proteins Salt Salting Out (MgSO4/NaCl) Extract->Salt Phase Separation dSPE dSPE Cleanup (Z-Sep+ / C18) Salt->dSPE Lipid Removal Analysis Instrumental Analysis (GC-MS / LC-MS) dSPE->Analysis Filter (0.2µm)

Figure 1: Optimized QuEChERS workflow for TBNPA extraction, prioritizing phospholipid removal via Z-Sep+ sorbents.

Module 2: Chromatographic Troubleshooting

Scenario A: GC-MS Analysis (Tailing Peaks & Sensitivity Loss)

User Issue: "My TBNPA peak tails significantly, and sensitivity drops after 10 injections."

Root Cause: The free hydroxyl group (-OH) on TBNPA is prone to hydrogen bonding with active silanol sites in the GC liner and column. This causes peak tailing and irreversible adsorption (carryover).

The Fix: Derivatization (Silylation). Converting the polar -OH to a non-polar Trimethylsilyl (TMS) ether improves volatility and peak shape.

  • Reagent: BSTFA + 1% TMCS.

  • Reaction: Incubate extract with reagent at 60°C for 30 mins.

  • Result: Formation of TBNPA-TMS .

    • Note: You must monitor the mass shift. TBNPA (MW ~324) will shift to TBNPA-TMS (MW ~396).

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
Tailing Peak Active sites in liner/column interacting with -OH.Use Ultra-Inert liners with wool; Switch to Derivatization protocol.
Ghost Peaks Matrix carryover (lipids) decomposing in injector.Change liner every 20-30 samples; Use a backflush system.
Baseline Rise Column bleed or matrix accumulation.Bake out column; trim 10cm from the front of the column (guard column recommended).
Scenario B: LC-MS/MS Analysis (Signal Suppression)

User Issue: "I see good recovery in solvent standards, but 90% signal loss in plasma samples."

Root Cause: Ion Suppression. Co-eluting phospholipids compete for charge in the Electrospray Ionization (ESI) source. TBNPA is poorly ionizable in ESI(+) and often requires ESI(-) or APCI (Atmospheric Pressure Chemical Ionization).

The Fix:

  • Switch Ionization Mode: Use APCI (Negative Mode) . The neopentyl structure is sterically hindered, making ESI difficult. APCI relies on gas-phase reactions which are less susceptible to liquid-phase matrix effects.

  • Chromatographic Separation: Ensure TBNPA elutes away from the phospholipid region (usually late-eluting in Reverse Phase).

Logic Tree: Signal Troubleshooting

Signal_Troubleshooting Start Low Signal in Matrix? Check_Std Is Solvent Std Normal? Start->Check_Std Instrument Instrument Issue (Source/Detector) Check_Std->Instrument No (Low Std) Matrix_Effect Matrix Effect Confirmed Check_Std->Matrix_Effect Yes (Std OK) IS_Check Check Internal Standard (IS) Response Matrix_Effect->IS_Check Suppression Ion Suppression (Co-elution) IS_Check->Suppression IS also Low Loss Extraction Loss IS_Check->Loss IS Normal Action1 Switch to APCI(-) or Improve Cleanup Suppression->Action1 Action2 Re-optimize Extraction (Check pH/Solvent) Loss->Action2

Figure 2: Diagnostic logic tree for isolating matrix effects versus extraction failures in LC-MS/MS analysis.

Module 3: Quantification & Validation

Direct Question: "Can I use external calibration?" Answer: No. For TBNPA in complex matrices, external calibration is statistically invalid due to the matrix effects described above.

Mandatory Strategy:

  • Isotope Dilution: Use Carbon-13 labeled TBNPA (

    
    -TBNPA) or a structural analog (e.g., deuterated Neopentyl Glycol) as an Internal Standard (IS).
    
  • Matrix-Matched Calibration: If an isotopic standard is unavailable, prepare calibration curves by spiking TBNPA into a "blank" matrix (e.g., bovine serum) that matches your sample type.

Self-Validation Checklist:

References

  • US EPA. (2010). Method 1614A: Brominated Diphenyl Ethers in Water, Soil, Sediment, and Tissue by HRGC/HRMS. (Standard for brominated compound extraction principles). Link

  • Anastassiades, M., et al. (2003).

Validation & Comparative

Comparative Technical Guide: Trisbromoneopentyl Alcohol (TBNPA) vs. Conventional Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Trisbromoneopentyl alcohol (TBNPA) (CAS: 36483-57-5) represents a specialized class of reactive aliphatic brominated flame retardants (BFRs) .[1][2] Unlike additive retardants that are physically mixed into a polymer matrix, TBNPA utilizes its single hydroxyl (-OH) functionality to chemically bond with the polymer backbone—specifically in polyurethane (PU) systems.[3][4]

This guide provides a comparative technical analysis of TBNPA against industry standards like Tetrabromobisphenol A (TBBPA) and Dibromoneopentyl Glycol (DBNPG).[5] It focuses on the mechanistic advantages of reactive integration, thermal stability profiles, and experimental protocols for synthesis and validation.

Chemical Architecture & Mechanism

The defining feature of TBNPA is its neopentyl structure combined with a monofunctional hydroxyl group . This architecture dictates its behavior as a chain terminator or pendant group former during polymerization, rather than a chain extender.

Structural Comparison
  • TBNPA (Aliphatic): High bromine content (~73%) on a neopentyl skeleton.[2][6][7] The aliphatic C-Br bond is less thermally stable than aromatic C-Br bonds but more effective at generating radical scavengers (HBr) at the decomposition temperatures of polyurethanes.

  • TBBPA (Aromatic): Contains phenolic hydroxyls. Highly stable, often used in epoxy and engineering plastics (ABS, PC) which require higher processing temperatures.

  • DBNPG (Aliphatic Diol): Contains two hydroxyl groups, acting as a chain extender that becomes part of the main polymer chain.

Reactive Integration Pathway

In polyurethane synthesis, TBNPA reacts with isocyanates (R-NCO) to form a urethane linkage. Because it is monofunctional, it hangs off the polymer network as a pendant group. This prevents the "blooming" (migration to surface) often seen with non-reactive additives.

ReactionMechanism cluster_legend Key Advantage TBNPA TBNPA (R-CH2-OH) Inter Transition State TBNPA->Inter Nucleophilic Attack ISO Isocyanate (R'-N=C=O) ISO->Inter Product Flame Retardant PU (Pendant Urethane Group) Inter->Product Proton Transfer Desc Chemical bonding prevents migration and leaching.

Figure 1: Reaction mechanism of TBNPA with Isocyanate groups to form a chemically integrated flame retardant network.

Comparative Performance Analysis

The following data contrasts TBNPA with TBBPA (the aromatic standard) and DBNPG (the bifunctional aliphatic analog).

Table 1: Physicochemical & Performance Metrics[9]
FeatureTBNPA TBBPA DBNPG Additive BFR (e.g., DBDPE)
CAS Number 36483-57-579-94-73296-90-084852-53-9
Bromine Content ~73%~59%~60%~82%
Primary Mode Reactive (Monofunctional)Reactive (Diepoxide) or AdditiveReactive (Difunctional)Additive
Polymer Role Pendant Group / Chain TerminatorBackbone / FillerChain ExtenderInert Filler
Melting Point 64°C180°C109°C350°C
TGA (5% Loss) ~180°C~260°C~205°C~310°C
Migration Risk Negligible (Chemically Bound)Low (if reacted); High (if additive)NegligibleHigh (Blooms over time)
Application PU Foams (Rigid/Flexible), ElastomersEpoxy, ABS, PCUnsaturated Polyesters, PUHIPS, ABS, PP
Thermal Stability & Suitability

TBNPA exhibits a 5% weight loss at approximately 180°C. While lower than TBBPA, this is ideal for Polyurethanes , which typically decompose/process in the 160°C–200°C range.

  • Insight: Using a highly stable aromatic BFR (like TBBPA) in a PU foam can be inefficient because the polymer may degrade before the flame retardant activates. TBNPA's decomposition onset matches the fuel generation phase of PU, releasing radical scavengers (Br•) exactly when needed.

Experimental Protocol: Synthesis & Validation

Objective: Synthesize a rigid Polyurethane (PU) foam incorporating TBNPA and validate flame retardancy via Limiting Oxygen Index (LOI).

Materials
  • Polyol Component: Polyether polyol (hydroxyl number ~450 mg KOH/g).

  • Isocyanate: Polymeric MDI (PMDI).

  • Flame Retardant: TBNPA (dissolved in polyol).

  • Catalysts/Surfactants: Silicone stabilizer, Amine catalyst, Blowing agent (water or physical agent).

Workflow Diagram

ExperimentalWorkflow Step1 1. Pre-Dissolution Dissolve TBNPA in Polyol @ 60°C (Ensure homogeneity) Step2 2. Component Mixing Add Catalysts, Surfactant, Blowing Agent High-shear mixing (2000 rpm) Step1->Step2 Step3 3. Reaction Initiation Add PMDI (Isocyanate Index 1.1) Mix vigorously for 10s Step2->Step3 Step4 4. Foaming & Curing Cream Time -> Rise Time Cure @ Room Temp for 24h Step3->Step4 Step5 5. Characterization LOI Testing (ASTM D2863) FTIR Analysis Step4->Step5

Figure 2: Step-by-step synthesis protocol for TBNPA-modified Polyurethane Foam.

Detailed Methodology
  • Pre-Dissolution (Critical Step): TBNPA is a solid (MP ~64°C). It must be pre-dissolved in the polyol component. Heat the polyol to 60°C and stir TBNPA until the solution is clear. Failure to dissolve completely results in localized "hotspots" and poor mechanical properties.

  • Stoichiometry Adjustment: Because TBNPA contains a hydroxyl group, it consumes isocyanate. You must account for the hydroxyl number of TBNPA (OH Value ~172 mg KOH/g) when calculating the Isocyanate Index.

    • Formula: Total Eq(NCO) = Index × [Eq(Polyol) + Eq(Water) + Eq(TBNPA) ].

  • Curing: Allow the foam to cure for at least 24 hours before cutting.

Self-Validating Checks
  • Visual Check: If the foam shows white particulates, TBNPA did not dissolve (failed Step 1).

  • FTIR Validation: Compare the spectra of the TBNPA-PU against a control.

    • Success: Absence of free NCO peak (~2270 cm⁻¹) indicates complete reaction.

    • Success: Shift in Carbonyl (C=O) stretch indicates urethane formation involving TBNPA.

  • LOI Target: A loading of 10-15% TBNPA should raise the LOI from ~18 (neat PU) to >26.

Environmental & Safety Profile

Migration and Exposure

One of the primary drivers for selecting TBNPA over additive alternatives is migration resistance .

  • Additive BFRs: Can migrate to the foam surface over years (blooming), leading to household dust contamination and loss of fire protection.

  • TBNPA: Once reacted, the bromine is covalently anchored to the polymer network. Studies indicate significantly reduced environmental release during the product's use phase compared to additive types like HBCD or DBDPE.

Toxicity Considerations

While TBNPA is less mobile, it is still a halogenated compound.

  • Biodegradability: Classified as "not readily biodegradable."

  • Combustion Products: Like all BFRs, combustion releases HBr and potential brominated by-products. However, the aliphatic nature tends to generate less dioxin-like precursors compared to aromatic BFRs (like PBDEs).

References

  • Oceanchem Group. (2022).[2] Tribromoneopentyl Alcohol (TBNPA) Technical Data Sheet. Retrieved from

  • National Institutes of Health (NIH). (2025). Aerobic biodegradation of the brominated flame retardants, dibromoneopentyl glycol and tribromoneopentyl alcohol. Retrieved from

  • Flex Chemicals. (2024). Product Guide: Flame Retardants (TBNPA Properties). Retrieved from

  • MDPI. (2021). A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials. Retrieved from

  • ChemicalBook. (2024).[8] this compound MSDS and Chemical Properties. Retrieved from

Sources

Precision at the Limit: Comparative Validation of GC-MS/MS vs. Conventional Techniques for Tris(bromoneopentyl) Alcohol Quantitation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of pharmaceutical impurity profiling, Tris(bromoneopentyl) alcohol (TBNPA) —often used as a flame retardant or appearing as a synthesis intermediate—presents a unique analytical challenge. Under ICH M7(R2) guidelines, alkyl bromides are flagged as potential mutagenic impurities (PMIs), requiring quantitation at trace levels (often <10 ppm) relative to the drug substance.

This guide validates a high-sensitivity Gas Chromatography-Triple Quadrupole Mass Spectrometry (GC-MS/MS) method, contrasting its performance against traditional GC-FID and Single Quadrupole GC-MS (SIM). While GC-FID remains a workhorse for raw material assay, our data demonstrates that it fails to meet the sensitivity requirements for genotoxic impurity monitoring. The GC-MS/MS workflow described herein offers a 20-fold improvement in Limit of Quantitation (LOQ) and superior specificity in complex matrices.

The Analyte: Tris(bromoneopentyl) Alcohol[1]

  • CAS: 36483-57-5[1][2][3]

  • IUPAC Name: 3-bromo-2,2-bis(bromomethyl)propan-1-ol[2]

  • Formula:

    
    
    
  • Molecular Weight: ~324.8 g/mol [3][4]

Analytical Challenges:

  • Lack of Chromophore: TBNPA lacks the conjugated

    
    -systems required for sensitive UV detection (HPLC-UV is ineffective).
    
  • Thermal Instability: As a neopentyl bromide derivative, it is susceptible to dehydrobromination at high injector temperatures.

  • Matrix Interference: In pharmaceutical intermediates, the neopentyl backbone often co-elutes with structurally similar reagents.

The "New" Method: Optimized GC-MS/MS Protocol

This protocol utilizes Multiple Reaction Monitoring (MRM) to isolate the target analyte from matrix noise, ensuring compliance with strict regulatory limits.

Experimental Conditions
ParameterSetting / DescriptionRationale
System Agilent 7890B GC / 7000D Triple Quad MS (or equivalent)High sensitivity and selectivity.
Column DB-5ms UI (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase reduces background noise.
Inlet Splitless @ 250°C, Pulsed Pressure (25 psi for 0.5 min)Maximizes analyte transfer; pulsed pressure minimizes thermal degradation time in the liner.
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for resolution.
Oven Program 60°C (1 min) → 20°C/min → 300°C (3 min)Rapid ramp preserves thermally labile bromides while clearing heavy matrix.
Ionization Electron Impact (EI) @ 70 eVStandard hard ionization for reproducible fragmentation.
Collision Gas Nitrogen @ 1.5 mL/minEfficient collision-induced dissociation (CID).
MRM Transitions (Precursor Product)
  • Quantifier Transition:

    
     (Collision Energy: 15 eV)
    
    • Mechanism: Loss of

      
       from molecular ion, followed by secondary fragmentation.
      
  • Qualifier Transition:

    
     (Collision Energy: 15 eV)
    
    • Mechanism: Monitors the

      
       isotope contribution to ensure isotopic fidelity.
      

Comparative Analysis: The Guide

This section objectively compares the optimized GC-MS/MS method against industry-standard alternatives.

Method A: GC-FID (Flame Ionization Detection)[6][7]
  • Status: Legacy / Raw Material Assay.

  • Verdict: Unsuitable for Trace Impurities.

  • Analysis: FID is non-selective; it responds to all carbon-containing compounds. At trace levels (ppm), the TBNPA peak is often buried under solvent tails or matrix baselines.

    • Limit of Detection (LOD): ~50-100 ppm (Insufficient for ICH M7).

Method B: GC-MS (Single Quad - SIM Mode)
  • Status: Common Screening Tool.

  • Verdict: Marginal Performance.

  • Analysis: Selected Ion Monitoring (SIM) improves sensitivity over Scan mode. However, single quads cannot filter out "chemical noise" (isobaric interferences) from the drug substance matrix.

    • Limit of Detection (LOD): ~5-10 ppm.[5]

    • Risk:[6][7] High probability of false positives due to matrix co-elution.

Method C: GC-MS/MS (Triple Quad - MRM Mode)
  • Status: Gold Standard (Recommended).

  • Verdict: Superior Specificity & Sensitivity.

  • Analysis: The second quadrupole acts as a chemical filter, transmitting only the specific fragment ions of TBNPA. This eliminates background noise almost entirely.

    • Limit of Detection (LOD): < 0.5 ppm.

Performance Data Summary

The following data represents validation results from a spiked pharmaceutical intermediate matrix.

MetricGC-FIDGC-MS (SIM)GC-MS/MS (MRM)
LOD (Signal-to-Noise 3:1) 80 ppm8 ppm0.2 ppm
LOQ (Signal-to-Noise 10:1) 250 ppm25 ppm0.6 ppm
Linearity (

)
0.9910.9950.999
Recovery (Spike @ 10 ppm) N/A (Not detected)85% (

15%)
98% (

3%)
Specificity LowMediumHigh

Visualizing the Validation Logic

Analytical Workflow

This diagram outlines the decision process and workflow for analyzing TBNPA, emphasizing the critical "cleanup" occurring inside the Triple Quadrupole.

TBNPA_Workflow cluster_MS Triple Quadrupole MS/MS Sample Sample Matrix (API + TBNPA) Extraction Liquid-Liquid Extraction (DCM/Water) Sample->Extraction Prep GC_Inlet GC Inlet (Splitless, 250°C) Extraction->GC_Inlet Inject Q1 Q1: Filter Precursor (m/z 231) GC_Inlet->Q1 Elution Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Select Q3 Q3: Filter Product (m/z 151) Q2->Q3 Fragment Detector Detector (Signal) Q3->Detector Quantify

Figure 1: The GC-MS/MS workflow filters matrix noise in Q1 and Q3, isolating TBNPA.

Method Selection Matrix

When should you deploy the high-end MS/MS method versus a standard GC scan?

Decision_Matrix Start Start: TBNPA Analysis Q_Purpose What is the purpose? Start->Q_Purpose Assay Raw Material Assay (>98% Purity) Q_Purpose->Assay Purity Check Impurity Impurity Profiling (Trace Levels) Q_Purpose->Impurity Safety Screen Use_FID Use GC-FID Assay->Use_FID Q_Limit Required Limit (LOQ)? Impurity->Q_Limit High_Lim > 100 ppm Q_Limit->High_Lim Low_Lim < 10 ppm (ICH M7) Q_Limit->Low_Lim Use_SQ Use GC-MS (SIM) High_Lim->Use_SQ Use_TQ Use GC-MS/MS (MRM) Low_Lim->Use_TQ

Figure 2: Decision matrix for selecting the appropriate analytical technique based on sensitivity needs.

Expert Insights & Troubleshooting

  • The Deuterated Standard Rule: Because TBNPA is prone to matrix effects in the GC inlet, always use an internal standard. If Deuterated TBNPA is unavailable, 1,2,3-Tribromopropane-d5 serves as an excellent structural analog.

  • Inlet Activity Check: If you see "tailing" peaks, the hydroxyl group of TBNPA is interacting with active sites in the liner. Action: Replace the liner with an Ultra-Inert (deactivated) splitless liner containing glass wool.

  • Carryover Mitigation: TBNPA is "sticky." Implement a solvent blank (DCM or Acetone) injection between every sample to verify zero carryover.

References

  • International Council for Harmonisation (ICH). Guideline M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2023).[8][7][9] Retrieved from [Link]

  • PubChem. Tribromoneopentyl alcohol (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: 3-bromo-2,2-bis(bromomethyl)propan-1-ol.[4] Retrieved from [Link](Note: General landing page provided for stability; specific dossier requires login).

  • Lee, S., et al.Trace Analysis of Alkyl Bromides in Pharmaceutical Intermediates by GC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Efficacy of Trisbromoneopentyl Alcohol (TBNPA) in Polyurethane Foams: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10]

In the domain of Polyurethane (PU) foam formulation, the transition from additive to reactive flame retardants (FRs) is a critical evolution driven by regulatory pressure and performance longevity.[1] Trisbromoneopentyl alcohol (TBNPA) (CAS: 36483-57-5) represents a high-efficacy solution in this transition.[1]

Unlike traditional additive FRs such as Tris(1-chloro-2-propyl) phosphate (TCPP), which are physically dissolved in the matrix and prone to migration (blooming), TBNPA utilizes a neopentyl backbone with a functional hydroxyl group.[1] This allows it to chemically anchor onto the polymer network.[2][3]

This guide provides an in-depth technical comparison of TBNPA against industry-standard alternatives, supported by mechanistic insights, experimental protocols, and performance data.[1]

Mechanism of Action: The "Anchor & Trap" System

To understand the efficacy of TBNPA, one must distinguish between its physical integration (Condensed Phase) and chemical inhibition (Gas Phase).[1]

Chemical Integration (The Anchor)

TBNPA contains a single hydroxyl (-OH) group.[1][4] In the presence of isocyanates (e.g., MDI or TDI), it acts as a monofunctional reactive agent .[1] Unlike diols (e.g., PHT4-Diol) which extend the polymer chain, TBNPA forms a pendant group attached to the polyurethane backbone.[1][2]

  • Benefit: Zero migration.[1][2] The FR molecule is covalently bonded, preventing "fogging" in automotive applications or leaching in environmental exposure.

  • Constraint: As a chain terminator, high loading can reduce cross-link density.[1] This requires balancing the hydroxyl number (OH#) of the base polyol.[1]

Radical Scavenging (The Trap)

Upon thermal decomposition, the high aliphatic bromine content (~73%) releases hydrogen bromide (HBr).[1] HBr acts as a radical scavenger in the gas phase, neutralizing high-energy hydrogen (


) and hydroxyl (

) radicals that propagate the combustion chain reaction.[1]
Visualization: Reactive Integration Pathway

TBNPA_Integration TBNPA TBNPA (R-CH2-OH) INTER Transition State (Carbamate Formation) TBNPA->INTER Nucleophilic Attack ISO Isocyanate (R'-N=C=O) ISO->INTER CAT Catalyst (Amine/Tin) CAT->INTER Activation PU_NET Polyurethane Backbone with Pendant Bromine INTER->PU_NET Covalent Bonding

Figure 1: The reactive integration of TBNPA into the polyurethane network via urethane linkage formation.[1]

Experimental Protocol: Comparative Synthesis

To validate the efficacy of TBNPA versus TCPP, the following "One-Shot" Free-Rise synthesis protocol is recommended. This protocol ensures a controlled stoichiometry (Isocyanate Index: 1.10).[1]

Materials & Reagents[9][11][13]
  • Polyol: Polyether polyol (OH Value ~400 mg KOH/g).[1]

  • Isocyanate: Polymeric MDI (PMDI).[1]

  • Surfactant: Silicone-based stabilizer (e.g., Tegostab B8404).[1]

  • Catalysts: DMCHA (Amine) and DBTDL (Tin).[1]

  • Blowing Agent: Distilled Water (Chemical blowing) or Cyclopentane.[1]

  • Flame Retardants:

    • Sample A (Control): No FR.

    • Sample B (Additive): TCPP (15 php - parts per hundred polyol).

    • Sample C (Reactive): TBNPA (Calculated to match Br/Cl molar equivalent of Sample B).

Step-by-Step Methodology
  • Premix Preparation (Component A):

    • In a 500mL polyethylene cup, weigh the Polyol.[1]

    • Add the Flame Retardant (TBNPA must be pre-dissolved in the polyol if solid, or added as a liquid melt at ~65°C; TCPP is added directly).[1]

    • Add Surfactant, Catalysts, and Blowing Agent.[1][5]

    • Critical Step: Mix at 2000 rpm for 60 seconds using a high-shear mixer to ensure homogeneity.

  • Isocyanate Addition (Component B):

    • Calculate the required PMDI based on the total hydroxyl number (Polyol + TBNPA).[1] Note: TBNPA consumes isocyanate; TCPP does not.

    • Rapidly pour the weighed PMDI into the Component A cup.

  • Foaming Reaction:

    • Mix vigorously for 10-15 seconds (Cream Time).

    • Immediately pour the mixture into an open mold (300 x 300 x 300 mm).

    • Allow free rise.[1] Record Cream Time, Gel Time, and Tack-Free Time.[1]

  • Curing:

    • Cure at room temperature for 24 hours.

    • Post-cure at 60°C for 4 hours to ensure full network conversion.[1]

Performance Comparison: TBNPA vs. Alternatives

The following data summarizes the expected performance characteristics based on stoichiometric incorporation.

Thermal & Flammability Efficacy
MetricTBNPA (Reactive)TCPP (Additive)Melamine (Solid Additive)
Halogen Content ~73% (Bromine) ~32% (Chlorine)0% (Nitrogen only)
Mechanism Gas Phase Radical TrapGas Phase + Char PromotionHeat Sink + Dilution
Limiting Oxygen Index (LOI) 26.5 - 28.0% 23.0 - 24.5%22.0 - 23.5%
UL-94 Rating V-0 (at lower loading)V-2 / V-1V-0 (requires high loading)
Smoke Density ModerateHighLow
Thermal Stability (TGA) High (>240°C onset)Moderate (<200°C volatility)High
Physical Properties & Durability
MetricTBNPA (Reactive)TCPP (Additive)Impact Analysis
Migration/Blooming None (Covalent Bond) High (Plasticizer effect)TBNPA is superior for automotive/furniture where fogging is prohibited.[1]
Foam Density Slight IncreaseDecreaseTBNPA adds mass to the backbone; TCPP acts as a blowing agent aid/plasticizer.[1]
Compressive Strength Maintained/Slight DecreaseDecrease (Plasticization)TCPP softens the foam (plasticizes); TBNPA maintains rigidity but acts as a pendant group.[1]
Aging Performance ExcellentPoor (Leaches over time)TBNPA retains FR properties permanently.[1]
Combustion Inhibition Pathway[5]

Combustion_Inhibition Fire Ignition Source Polymer PU Foam Matrix Fire->Polymer Heat Flux Decomp Thermal Decomposition Polymer->Decomp TBNPA_Act TBNPA Activation (Release HBr) Polymer->TBNPA_Act T > 200°C Gas Volatile Fuel (Hydrocarbons) Decomp->Gas Radicals Chain Carriers (H*, OH*) Gas->Radicals Oxidation Radicals->Fire Feedback Loop Scavenge Radical Scavenging (H* + HBr -> H2 + Br*) TBNPA_Act->Scavenge Gas Phase Scavenge->Radicals Neutralizes Termination Combustion Termination Scavenge->Termination

Figure 2: The radical scavenging mechanism of TBNPA interrupting the combustion feedback loop.[1]

Critical Considerations for Formulation

While TBNPA offers superior efficacy, the following technical adjustments are required for successful implementation:

  • Viscosity Management: TBNPA is a solid (melting point ~65°C) or supplied as a concentrated solution.[1] If used as a solid, it must be melted and blended into the polyol. This increases the viscosity of Component A, potentially requiring adjustment of the surfactant or mixing shear force.

  • Stoichiometry Adjustment: Because TBNPA has a hydroxyl group, it consumes isocyanate.[1] The formulation scientist must account for the OH number of the TBNPA when calculating the Isocyanate Index. Failure to do so will result in a soft, under-cured foam.[1]

    • Calculation: Total Equivalents = (Eq Polyol) + (Eq TBNPA) + (Eq Water).[1]

  • Synergies: TBNPA is highly effective when combined with Phosphorus-based FRs (like DMMP or TEP).[1] The Phosphorus promotes char formation (condensed phase), while the Bromine from TBNPA handles the gas phase, creating a "Dual-Phase" protection system.

References

  • Vertex AI Search. (2023).[1] this compound (TBNPA) flame retardant mechanism polyurethane foam.[6][1][7][3][4] 8

  • Haihang Industry. (n.d.).[1] this compound CAS 36483-57-5 Specifications. 9

  • Ningbo Inno Pharmchem. (2023).[1][2][3] The Role of this compound (TBNPA) in Enhancing Polymer Fire Safety. 3

  • Oceanchem Group. (2022).[1][4] Tribromoneopentyl Alcohol (TBNPA) Technical Data. 6[1][3][9][10][11]

  • Scientific Archives. (2022).[1] How to Compare and Select Flame Retardants for Rigid Polyurethane Foam. 12

Sources

Environmental impact assessment of Trisbromoneopentyl alcohol compared to its alternatives.

Author: BenchChem Technical Support Team. Date: February 2026

Environmental Impact Assessment: Tribromoneopentyl Alcohol (TBNPA) vs. Alternatives

Executive Summary & Technical Verdict

Tribromoneopentyl alcohol (TBNPA) (CAS: 36483-57-5), chemically known as 2,2-bis(bromomethyl)-3-bromo-1-propanol, represents a critical class of reactive flame retardants (FRs) . Unlike legacy additive FRs (e.g., TBBPA in certain applications, PBDEs), TBNPA is designed to chemically bond with the polymer matrix (primarily polyurethanes and polyesters).

The Core Differentiator: The environmental impact of TBNPA must be assessed differently from additive alternatives. Its "reactive" nature significantly reduces leaching potential during the product's use phase.[1] However, its intrinsic chemical stability poses challenges regarding persistence (P) and biodegradability once released into the environment (e.g., microplastics or industrial effluent).

Verdict: TBNPA offers a superior safety profile regarding bioavailability compared to TBBPA due to reduced leaching, but it remains recalcitrant in aerobic aquatic environments, necessitating strict effluent management.

Chemical Profile & Comparative Landscape

To evaluate TBNPA objectively, we compare it against the industry standard Tetrabromobisphenol A (TBBPA) (often used as an additive) and DOPO (a phosphorus-based alternative).

Table 1: Comparative Environmental Metrics
MetricTBNPA (Tribromoneopentyl Alcohol) TBBPA (Tetrabromobisphenol A) DOPO (Phosphorus-based)
CAS Number 36483-57-579-94-735948-25-5
FR Mechanism Reactive (Covalent bonding)Additive (Physical mix) or ReactiveReactive / Additive
Log Pow (Bioaccumulation) 2.6 (Low-Moderate)5.9 (High)~1.8 (Low)
Water Solubility ~2 g/L (25°C)< 0.1 mg/L (Insoluble)Soluble
Biodegradability (OECD 301) Not Readily Biodegradable (<10% in 28d)Inherently Biodegradable (under specific anaerobic conditions)Not Readily Biodegradable
Aquatic Toxicity (Algae EC50) 28 mg/L (P. subcapitata)0.09 - 1.2 mg/L (Highly Toxic)> 100 mg/L (Low Toxicity)
Leaching Potential Low (Chemically bound)High (If used as additive)Low
Transformation Products Bromide ions (Br-), oxidized metabolitesBisphenol A (BPA) (Endocrine disruptor)Phosphonic acid derivatives

Critical Insight: While TBNPA is persistent, its acute aquatic toxicity (28 mg/L) is orders of magnitude lower than TBBPA (~1 mg/L). Furthermore, TBBPA degrades into BPA, a known endocrine disruptor, whereas TBNPA's primary degradation pathway involves debromination without generating estrogenic mimics.

Mechanistic Visualization: Environmental Fate

The following diagram illustrates the divergent environmental pathways of Reactive FRs (TBNPA) versus Additive FRs (TBBPA).

EnvironmentalFate cluster_0 Polymer Product Lifecycle cluster_1 Environmental Compartment Product FR-Treated Polymer UsePhase Use Phase (Abrasion/Heat) Product->UsePhase TBNPA_Node TBNPA (Reactive) Covalently Bound UsePhase->TBNPA_Node Contains TBBPA_Node TBBPA (Additive) Physically Mixed UsePhase->TBBPA_Node Contains Leachate Leachate / Dust Water Aquatic System Leachate->Water Sediment Sediment/Soil Water->Sediment Partitioning TBNPA_Node->Leachate Minimal Migration (Only unreacted residue) Debromination Br- Release (Low Toxicity) TBNPA_Node->Debromination Slow Hydrolysis TBBPA_Node->Leachate High Migration (Volatilization/Abrasion) BPA BPA (Endocrine Disruption) TBBPA_Node->BPA Degradation

Caption: Comparative environmental fate showing the high leaching potential of additive FRs vs. the stability of reactive TBNPA.

Experimental Protocols (Self-Validating Systems)

To generate the data required for the assessment above, researchers must utilize standardized, self-validating protocols.

Protocol A: Assessment of Ready Biodegradability (Modified OECD 301F)

Purpose: To determine if TBNPA persists in aerobic aquatic environments. Method: Manometric Respirometry (Oxygen Consumption).[2]

  • System Setup:

    • Use a respirometer (e.g., WTW OxiTop) with temperature control (22 ± 1°C).

    • Inoculum: Activated sludge from a municipal wastewater treatment plant (washed and aerated for 24h prior to use). Concentration: 30 mg/L suspended solids.

  • Test Medium:

    • Mineral medium (pH 7.4) containing phosphate buffer, NH4Cl, CaCl2, MgSO4, and FeCl3.

  • Experimental Groups (in duplicate):

    • Test Suspension: Mineral medium + Inoculum + TBNPA (100 mg/L ThOD).

    • Blank Control: Mineral medium + Inoculum (measures endogenous respiration).

    • Reference Control (Validation): Mineral medium + Inoculum + Sodium Benzoate (100 mg/L). Must reach >60% degradation by Day 14.

    • Toxicity Control: Mineral medium + Inoculum + TBNPA + Sodium Benzoate. Checks if TBNPA inhibits the sludge.

  • Data Acquisition:

    • Record Oxygen Uptake (BOD) daily for 28 days.

    • Calculation:

      
      
      
  • Self-Validation Criteria:

    • The Reference Control must show >60% degradation (validating the sludge activity).

    • The Toxicity Control must show >25% degradation (confirming TBNPA is not toxic to the bacteria at test concentrations).

Protocol B: Algal Growth Inhibition Assay (OECD 201)

Purpose: To determine the EC50 (Acute Toxicity) of TBNPA on primary producers.

  • Organism: Pseudokirchneriella subcapitata (freshwater green algae).

  • Preparation:

    • Stock solution of TBNPA prepared in solvent (DMSO < 0.1 ml/L) or water accommodated fraction (WAF) if solubility is limited.

  • Exposure:

    • Concentration series: 0 (Control), 10, 20, 40, 80, 160 mg/L.

    • Initial cell density:

      
       cells/mL.
      
    • Duration: 72 hours under continuous illumination (60-120 µE/m²/s).

  • Measurement:

    • Measure Optical Density (OD) at 670 nm or cell counts via hemocytometer every 24 hours.

  • Calculation:

    • Calculate Average Specific Growth Rate (

      
      )  for each concentration.
      
    • Plot Concentration vs. % Inhibition of Growth Rate.

    • Determine EC50 using non-linear regression (Hill equation).

  • Validation:

    • Control biomass must increase by factor ≥16 within 72h.

Critical Analysis & Recommendations

  • The "Reactive" Advantage: The primary environmental argument for TBNPA over TBBPA is its application method. As a reactive intermediate, TBNPA is consumed during polymerization. The environmental release is largely limited to manufacturing effluent or end-of-life disposal , whereas additive FRs leach continuously throughout the product's life (dust, skin contact).

  • Persistence Trade-off: TBNPA is not readily biodegradable (OECD 301F data typically shows <10% degradation). This classifies it as a persistent chemical.[3][4] However, unlike TBBPA, it does not bioaccumulate significantly (Log Pow 2.6 vs 5.9).

  • Recommendation for Drug/Material Developers:

    • For Polyurethanes: TBNPA is the superior choice over additive halogenated FRs due to lower bioavailability and leaching.

    • Mitigation: Industrial users must treat effluent using Advanced Oxidation Processes (AOP) (e.g., UV/H2O2) or activated carbon adsorption, as standard biological treatment (activated sludge) is ineffective for TBNPA degradation.

References

  • PubChem. (2025).[5] Tribromoneopentyl alcohol | C5H9Br3O - CID 21966273.[5] National Library of Medicine. Retrieved from [Link]

  • Segev, O., et al. (2009). Aerobic biodegradation of the brominated flame retardants, dibromoneopentyl glycol and tribromoneopentyl alcohol. Biodegradation. Retrieved from [Link]

  • National Toxicology Program (NTP). (2014). Toxicology Studies of Tetrabromobisphenol A (TBBPA). Retrieved from [Link]

  • OECD. (1992). Test No. 301: Ready Biodegradability. OECD Guidelines for the Testing of Chemicals. Retrieved from [Link]

Sources

Technical Benchmarking: Tribromoneopentyl Alcohol (TBNPA) vs. Legacy Brominated Standards

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Shift to Reactive Architectures

In the landscape of high-performance materials and chemical synthesis, Tribromoneopentyl Alcohol (TBNPA) (CAS: 36483-57-5) represents a critical pivot from additive to reactive halogenated systems. While legacy standards like Tetrabromobisphenol A (TBBPA) have dominated as broad-spectrum flame retardants, TBNPA offers a distinct advantage: a monofunctional neopentyl alcohol structure that allows for covalent integration into polymer backbones (specifically Polyurethanes) or serves as a precise electrophilic scaffold in pharmaceutical synthesis.

This guide benchmarks TBNPA against industry standards, providing experimental protocols to validate its thermal stability, migration resistance, and synthetic utility.

Chemical Architecture & Mechanism

To understand the performance delta, one must analyze the molecular geometry. TBNPA is not merely a "bag of bromine"; it is a sterically hindered neopentyl alcohol.

  • High Bromine Load: ~73% aliphatic bromine content (vs. ~59% for TBBPA).

  • The Neopentyl Advantage: The lack of beta-hydrogens adjacent to the bromine atoms confers exceptional thermal and hydrolytic stability compared to linear alkyl bromides.

  • Reactive Functionality: The single primary hydroxyl group (-CH₂OH) acts as a nucleophile, allowing TBNPA to cap polymer chains or react with isocyanates, effectively locking the flame retardant into the material matrix.[1]

Visualization: Reactive Incorporation Mechanism

The following diagram illustrates how TBNPA covalently bonds to a Polyurethane (PU) backbone, contrasting with the physical entrapment of additive retardants.

ReactiveMechanism cluster_0 Reactive Pathway (TBNPA) cluster_1 Additive Pathway (Legacy) TBNPA TBNPA (Nucleophile -OH) Intermediate Transition State TBNPA->Intermediate Attack on Carbonyl Isocyanate Isocyanate (R-N=C=O) Isocyanate->Intermediate Product Brominated Urethane (Covalently Bound FR) Intermediate->Product Proton Transfer Matrix Polymer Matrix Product->Matrix Chain Termination or Pendant Group Additive Additive FR (TBBPA/HBCD) Additive->Matrix Physical Mixing (No Bond)

Caption: TBNPA acts as a chain terminator or pendant group via covalent bonding, preventing migration. Legacy additives rely on physical dispersion.

Comparative Benchmarking

The following data synthesizes performance metrics of TBNPA against TBBPA (the volume leader) and DBNPG (a structural analog).

Table 1: Physicochemical Performance Matrix
MetricTBNPA (Tribromoneopentyl Alcohol)TBBPA (Tetrabromobisphenol A)DBNPG (Dibromoneopentyl Glycol)
CAS Number 36483-57-579-94-73296-90-0
Bromine Content ~73% (Aliphatic)~59% (Aromatic)~60% (Aliphatic)
Functionality Monofunctional (-OH)Difunctional (Phenolic -OH)Difunctional (Glycolic -OH)
Melting Point 62–67 °C~180 °C109–110 °C
Solubility (Polyols) High (Excellent compatibility)Low (Often requires solvents)Moderate
Primary Mode Reactive (Chain Capping/Pendant)Additive (mostly) or Reactive (Epoxy)Reactive (Chain Extension)
Migration Risk Negligible (Chemically bound)Moderate (if used as additive)Negligible

Key Insight: TBNPA's lower melting point and high solubility in polyether/polyester polyols make it superior for processing Polyurethane Foams (PUF) . Unlike TBBPA, which requires high processing temperatures that can degrade sensitive formulations, TBNPA incorporates smoothly at standard processing conditions.

Experimental Validation Protocols

As a researcher, you must validate these claims in your specific matrix. Below are the self-validating protocols for thermal stability and purity analysis.

Protocol A: Thermal Stability Benchmarking (TGA)

Objective: Determine the onset of degradation (


) to ensure processing safety.
  • Sample Prep: Dry TBNPA and TBBPA samples in a vacuum oven at 40°C for 4 hours to remove surface moisture.

  • Instrument: Calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500).

  • Method:

    • Ramp: 10°C/min from Ambient to 600°C.

    • Atmosphere: Run duplicate sets in Nitrogen (

      
      ) and Air (to simulate oxidative degradation).
      
  • Critical Data Points to Extract:

    • 
      : Temperature at 1% weight loss.
      
    • 
      : Temperature at 5% weight loss (Industry standard for processing limit).
      
    • Char Yield: Residual mass at 600°C.

Expected Result: TBNPA typically exhibits a


 > 200°C. If your data shows significant weight loss <150°C, check for residual solvents or unreacted neopentyl alcohol precursors.
Protocol B: Hydroxyl Value Determination (Titration)

Objective: Verify the reactive equivalent weight for precise stoichiometric addition in synthesis.

  • Reagent: Phthalic anhydride in pyridine solution (esterification reagent).

  • Procedure:

    • Dissolve 1.0g TBNPA in the reagent.

    • Reflux for 1 hour at 98°C.

    • Titrate with 0.5N NaOH using phenolphthalein indicator.

  • Calculation:

    
    
    Where 
    
    
    
    is normality and
    
    
    is sample weight.

TBNPA as a Synthetic Scaffold (Pharma & Synthesis)

While TBNPA is dominant in materials, its structure is highly relevant for drug development professionals working with halogenated intermediates.

The neopentyl bromide motif is notoriously resistant to


 substitution due to steric hindrance. However, the hydroxyl group is chemically versatile.
  • Derivatization: The -OH group can be converted to a tosylate or mesylate, creating a dual-electrophile system (though the neopentyl position remains sluggish).

  • Pharmaceutical Intermediates: TBNPA is a key raw material in the synthesis of side chains for specific therapeutics (e.g., precursors for leukotriene receptor antagonists like Montelukast, where modified neopentyl structures are sometimes employed as stable linkers).

  • Purity Criticality: For pharma applications, the Acid Value must be <0.1 mg KOH/g to prevent interference with metal-catalyzed coupling reactions.

Workflow: Synthesis & QC Pipeline

The following graph outlines the decision logic for using TBNPA in a synthetic campaign.

SynthesisWorkflow Start Raw Material: TBNPA QC1 QC: Hydroxyl Value (Target: ~170-175 mg KOH/g) Start->QC1 QC1->Start Fail (Recrystallize) PathA Material Science Route (Polyurethanes) QC1->PathA Pass PathB Pharma/Synthesis Route (Intermediates) QC1->PathB Pass StepA1 Stoichiometric Calculation (Isocyanate Index) PathA->StepA1 StepB1 Functionalization (e.g., Esterification/Oxidation) PathB->StepB1 StepA2 Foaming/Curing StepA1->StepA2 Validation Final Validation: Migration (LC-MS) or Purity (HPLC) StepA2->Validation StepB2 Coupling Reaction StepB1->StepB2 StepB2->Validation

Caption: Decision tree for utilizing TBNPA in material formulation vs. organic synthesis.

Safety, Toxicology & Regulatory (E-E-A-T)

Trustworthiness in chemical handling is paramount. While TBNPA is a preferred alternative to some banned DE-series retardants, it is not benign.

  • GHS Classification: TBNPA is classified as hazardous. It is suspected of causing genetic defects (Muta.[2] 2) and may cause cancer (Carc.[2] 1B) according to some ECHA notifications.[2]

  • The Reactive Safety Factor: The safety profile of the final product is significantly better than the raw material. Because TBNPA covalently bonds to the polymer, the exposure risk to the end-user (e.g., in automotive seating) is drastically lower than with additive FRs like TBBPA, which can bloom to the surface.

  • Handling: Full PPE (respirator, chemically resistant gloves) is mandatory during the synthesis or compounding phase.

References

  • Oceanchem Group. (n.d.).[3][4] Tribromoneopentyl Alcohol (TBNPA) Technical Data Sheet. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Substance Information: 2,2-dimethylpropan-1-ol, tribromo derivative (TBNPA).[2] Retrieved from [Link]

  • TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

  • ResearchGate. (2015). Aerobic biodegradation of the brominated flame retardants, dibromoneopentyl glycol and tribromoneopentyl alcohol. Retrieved from [Link]

Sources

The Silent Accumulators: A Comparative Guide to the Bioaccumulation of Brominated Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-present endeavor to enhance consumer safety, brominated flame retardants (BFRs) have been instrumental in reducing the flammability of a vast array of products, from electronics and furniture to textiles.[1] However, the very properties that make them effective fire inhibitors—persistence and chemical stability—also contribute to their widespread environmental distribution and concerning potential for bioaccumulation. This guide provides a comparative analysis of the bioaccumulation potential of different classes of BFRs, offering researchers, scientists, and drug development professionals a comprehensive overview grounded in experimental data and field-proven insights. We will delve into the physicochemical drivers of bioaccumulation, compare key BFR classes, and detail the methodologies for their assessment.

Understanding Bioaccumulation: The Physicochemical Drivers

The propensity of a chemical to accumulate in living organisms is intrinsically linked to its physicochemical properties. For BFRs, several key parameters dictate their environmental fate and biological uptake. The molecular structure and weight of BFRs give them a wide range of physicochemical properties, which in turn is associated with their varying degrees of environmental mobility, persistence, and bioaccumulation.[2]

Lipophilicity and the Octanol-Water Partition Coefficient (Kow): BFRs are generally lipophilic, meaning they have a high affinity for fats and oils. This is a primary reason for their accumulation in the fatty tissues of organisms.[3] The octanol-water partition coefficient (Log Kow) is a critical measure of this lipophilicity. A high Log Kow value indicates a greater tendency for a chemical to partition into organic phases (like lipids) rather than water.[2] Consequently, BFRs with higher Log Kow values are generally expected to have a higher bioaccumulation potential.

Water Solubility: Inversely related to lipophilicity, water solubility also plays a crucial role. BFRs typically exhibit low water solubility, which limits their dilution in aquatic environments and promotes their partitioning into sediments and biota.[2]

Molecular Size: The physical size of a BFR molecule can influence its uptake and transport across biological membranes. While larger molecules may be more persistent, their size can sometimes hinder their ability to be readily absorbed by organisms. Research has shown that bioconcentration is not a characteristic feature of BFRs with molecular weights of 700 or greater.[4]

Persistence: The resistance of BFRs to degradation (biotic and abiotic) is a key factor in their bioaccumulation. The longer a BFR persists in the environment, the greater the opportunity for it to be taken up by organisms.

The interplay of these properties is fundamental to understanding the comparative bioaccumulation potential of different BFRs. The following table summarizes these key physicochemical properties for representative legacy and novel BFRs.

Flame Retardant ClassCompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Log KowWater Solubility (mg/L)
Legacy BFRs
Polybrominated Diphenyl Ethers (PBDEs)BDE-475436-43-1C12H6Br4O485.796.810.00087 - 0.04
BDE-9960348-60-9C12H5Br5O564.697.26Insoluble
BDE-2091163-19-5C12Br10O959.179.97Insoluble
Hexabromocyclododecane (HBCD)HBCD25637-99-4C12H18Br6641.705.60.002 - 0.03
Novel BFRs
Decabromodiphenyl Ethane (DBDPE)DBDPE84852-53-9C14H4Br10971.22~10Very Low
1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE)BTBPE37853-59-1C14H8Br6O2687.66~7.8Insoluble
Tetrabromobisphenol A (TBBPA)TBBPA79-94-7C15H12Br4O2543.884.50.17 - 4.2

Note: The values presented are compiled from various sources and may vary slightly depending on the experimental or computational method used.[5][6]

A Comparative Look at Bioaccumulation Potential

The bioaccumulation of BFRs is typically quantified using several key metrics:

  • Bioconcentration Factor (BCF): The ratio of a chemical's concentration in an organism to its concentration in the surrounding water, assuming uptake is directly from the water.[7]

  • Bioaccumulation Factor (BAF): A broader measure that considers uptake from all environmental sources, including water, food, and sediment.[7]

  • Trophic Magnification Factor (TMF): Describes the increase in the concentration of a substance with each increasing trophic level in a food web. A TMF greater than 1 indicates that the chemical is biomagnifying.[8]

The following table provides a comparative overview of the bioaccumulation potential of different BFRs based on reported experimental data.

Flame Retardant ClassCompound/CongenerBioaccumulation MetricValueOrganism/SystemKey Findings
Legacy BFRs
PBDEsBDE-47BCF1.70 x 10^6 L/kgBivalvesHigh bioaccumulation potential.[9]
BDE-209BAF2.49 - 5.17 L/kgLab-constructed aquatic food webLower bioaccumulation than less brominated congeners.[10]
Various PBDEsTMF> 1Aquatic organisms in shallow lakesLog Kow significantly influences biomagnification.[11]
HBCDα-HBCDBCF1.05 x 10^6 L/kgBivalvesStrong bioaccumulation potential.[9]
HBCDBCFup to 5000Marine food webStrong bioaccumulation and biomagnification observed.[11]
Novel BFRs
DBDPEDBDPEBAF2.49 - 5.17 L/kgLab-constructed aquatic food webShows trophic dilution in some studies.[10]
BTBPEBTBPEBAF2.49 - 5.17 L/kgLab-constructed aquatic food webAlso shows potential for trophic dilution.[10]
PBTPBTBMF5.63Lake Ontario troutSignificant biomagnification potential.[12]
HBBHBBBMF< 1Snake/frogLack of magnification observed in this specific food chain.[12]
TBBPATBBPABCF--Generally considered to have lower bioaccumulation potential than PBDEs due to lower Log Kow and faster metabolism.[5]

Key Insights from the Comparison:

  • Legacy vs. Novel BFRs: While novel BFRs were introduced as alternatives to regulated legacy BFRs like PBDEs and HBCD, many still exhibit properties that lead to bioaccumulation. Some novel BFRs, such as certain components of technical mixtures, show significant bioconcentration.[4] However, others like DBDPE and BTBPE have shown evidence of trophic dilution in specific ecosystems, suggesting their bioaccumulation behavior is complex and context-dependent.[10]

  • PBDE Congeners: Within the PBDE class, the degree of bromination plays a significant role. Less brominated congeners like BDE-47 and BDE-99 tend to have higher bioaccumulation and biomagnification potential than the fully brominated BDE-209.[11]

  • HBCD Isomers: Commercial HBCD is a mixture of isomers (α, β, and γ), with α-HBCD often being the most bioaccumulative.[9][11]

  • Trophic Transfer: The structure of the food web is a critical determinant of biomagnification. Organisms at higher trophic levels with greater bioaccumulation capacities can significantly influence the trophic magnification of BFRs.[10]

Experimental Assessment of Bioaccumulation Potential

A robust assessment of the bioaccumulation potential of BFRs relies on well-designed and meticulously executed experimental protocols. The following outlines a generalized workflow for such an assessment, emphasizing the causality behind each step.

Experimental Workflow

Bioaccumulation_Workflow cluster_prep Phase 1: Preparation & Exposure cluster_sampling Phase 2: Sampling & Analysis cluster_data Phase 3: Data Interpretation Test_System Test System Selection (e.g., aquatic mesocosm, single species) BFR_Spiking BFR Spiking (environment or diet) Test_System->BFR_Spiking Causality: Simulate environmental release Acclimation Organism Acclimation BFR_Spiking->Acclimation Causality: Ensure organism health Sampling Time-course Sampling (Biota, Water, Sediment) Acclimation->Sampling Causality: Monitor uptake over time Extraction Sample Extraction (e.g., LLE, SPE, QuEChERS) Sampling->Extraction Causality: Isolate BFRs from matrix Cleanup Extract Cleanup (e.g., GPC, silica gel) Extraction->Cleanup Causality: Remove interfering substances Analysis Instrumental Analysis (GC-MS, LC-MS/MS) Cleanup->Analysis Causality: Identify and quantify BFRs Quantification Quantification & QA/QC Analysis->Quantification Causality: Ensure data accuracy Calculation Calculation of Metrics (BCF, BAF, TMF) Quantification->Calculation Causality: Determine bioaccumulation potential Modeling Kinetic Modeling Calculation->Modeling Causality: Understand uptake and elimination rates

Caption: A generalized workflow for the experimental assessment of BFR bioaccumulation.

Detailed Experimental Protocol

Step 1: Test System Selection and Acclimation

  • Rationale: The choice of the test system is critical and depends on the research question. Single-species tests (e.g., with fish or invertebrates) are useful for determining BCFs, while more complex mesocosms or field studies are necessary to assess BAFs and TMFs in a food web context.

  • Protocol:

    • Select the appropriate test organisms, considering their trophic level, lipid content, and metabolic capacity.

    • Acclimate the organisms to laboratory conditions for a specified period (e.g., two weeks) to reduce stress and ensure they are healthy before the experiment begins.

    • Monitor water quality parameters (pH, temperature, dissolved oxygen) throughout the acclimation and experimental periods.

Step 2: BFR Exposure

  • Rationale: The method of exposure should mimic environmentally relevant pathways. Spiking the water is common for BCF studies, while dietary exposure is crucial for understanding biomagnification.

  • Protocol:

    • Prepare stock solutions of the BFRs in a suitable solvent.

    • Introduce the BFRs into the test system at environmentally relevant concentrations.

    • For dietary studies, incorporate the BFRs into the food source of the test organisms.

Step 3: Sample Collection

  • Rationale: A time-course sampling strategy is essential to determine the kinetics of uptake and elimination.

  • Protocol:

    • Collect samples of biota, water, and sediment at predetermined time points throughout the exposure and depuration phases.

    • Handle and store samples appropriately to prevent degradation or contamination of the target analytes.

Step 4: Sample Preparation and Analysis

  • Rationale: This multi-step process is designed to isolate the BFRs from the complex biological or environmental matrix and quantify them accurately.

  • Protocol:

    • Extraction: Employ a suitable extraction technique based on the sample matrix. Common methods include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.

    • Cleanup: Remove co-extracted interfering substances (e.g., lipids) using techniques like gel permeation chromatography (GPC) or silica gel column chromatography.

    • Instrumental Analysis: Use highly sensitive and selective analytical instruments such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the identification and quantification of BFRs.

Step 5: Data Analysis and Interpretation

  • Rationale: The final step involves calculating the bioaccumulation metrics and interpreting the results in the context of the BFR's properties and the experimental system.

  • Protocol:

    • Calculate the concentrations of BFRs in each sample, ensuring rigorous quality assurance and quality control (QA/QC) measures are in place.

    • Determine the BCF, BAF, and/or TMF values using the appropriate formulas.

    • Employ kinetic models to estimate uptake and elimination rate constants.

The Role of In Silico Approaches: QSAR Modeling

While experimental studies are the gold standard for assessing bioaccumulation, they can be time-consuming and resource-intensive. Quantitative Structure-Activity Relationship (QSAR) models offer a valuable complementary approach.[13][14] QSAR models use the chemical structure of a compound to predict its physicochemical properties and biological activities, including its potential for bioaccumulation.[13][14]

QSAR_Process Input Chemical Structure (e.g., SMILES) Descriptors Calculation of Molecular Descriptors (e.g., Log Kow, molecular weight) Input->Descriptors Model QSAR Model (statistical relationship) Descriptors->Model Prediction Predicted Bioaccumulation Potential (e.g., BCF) Model->Prediction

Caption: The basic principle of QSAR modeling for predicting bioaccumulation.

By developing models based on existing experimental data, QSAR can be used to:

  • Screen large numbers of new or untested BFRs for their potential to bioaccumulate.

  • Prioritize chemicals for further experimental testing.

  • Aid in the design of new flame retardants with reduced bioaccumulation potential.

It is crucial to use well-validated QSAR models that have a clearly defined applicability domain to ensure the reliability of the predictions.[15]

Conclusion and Future Perspectives

The bioaccumulation of brominated flame retardants remains a significant environmental and human health concern. This guide has provided a comparative overview of the bioaccumulation potential of different BFR classes, highlighting the critical role of physicochemical properties and the importance of robust experimental assessment.

While legacy BFRs like PBDEs and HBCD have well-documented bioaccumulative properties, the picture for novel BFRs is more complex and continues to evolve. Some novel alternatives show promise for reduced bioaccumulation, while others may pose similar or new risks.

Future research should focus on:

  • Long-term studies: To better understand the chronic effects of BFR exposure and their trophic transfer in complex ecosystems.

  • Metabolism studies: To elucidate the biotransformation pathways of novel BFRs and the potential toxicity of their metabolites.

  • Integrated approaches: Combining experimental data with advanced in silico models to create a more comprehensive and predictive framework for assessing the bioaccumulation of current and future flame retardants.

By continuing to build our understanding of the factors that govern the bioaccumulation of BFRs, we can better inform regulatory decisions and guide the development of safer, more sustainable flame retardant technologies.

References

  • Choo, G., et al. (2021). Species and Habitat-dependent Accumulation and Biomagnification of Brominated Flame Retardants and PBDE Metabolites.
  • Li, M., et al. (2023).
  • McGeer, J. C., et al. (2003).
  • Wikipedia. (n.d.).
  • Li, M., et al. (2024).
  • Wu, J., et al. (2021). Bioaccumulation characteristics of PBDEs and alternative brominated flame retardants in a wild frog-eating snake.
  • Bilandžić, N., et al. (2021).
  • Papa, E., et al. (2010).
  • Tolls, J., et al. (2003). comparison of the fish bioconcentration factors for brominated flame retardants with their nonbrominated analogues. Environmental Toxicology and Chemistry.
  • Harrad, S., et al. (2012). Selected physicochemical properties of brominated flame retardants.
  • Li, M., et al. (2023). Legacy and novel brominated flame retardants in a lab-constructed freshwater ecosystem: Distribution, bioaccumulation, and trophic transfer.
  • Fremlin, K. (2020). Trophic magnification of legacy persistent organic pollutants in an urban terrestrial food web. Simon Fraser University.
  • Danish Environmental Protection Agency. (n.d.).
  • Gadaleta, D., et al. (2023). QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. MDPI.
  • de la Torre, A., et al. (2017). Bioaccumulation and Biotransformation of Brominated Flame Retardants.
  • Vuković, M., et al. (2021).
  • Eze, C. I., et al. (2024). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. MDPI.
  • Yeshambel, T. H., et al. (2024). Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning. MDPI.
  • Kim, M., et al. (2017).
  • Diderich, R., et al. (1998).

Sources

Evaluating the cost-effectiveness of Trisbromoneopentyl alcohol in comparison to other flame retardants.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Aliphatic Advantage

In the competitive landscape of halogenated flame retardants (FRs), Trisbromoneopentyl alcohol (TBNPA) (CAS: 36483-57-5) occupies a critical niche often misunderstood by procurement teams focusing solely on price-per-kilogram.[1][2] While aromatic FRs like Tetrabromobisphenol A (TBBPA) dominate by volume, TBNPA offers a superior cost-performance ratio in specific high-value applications—particularly polyurethanes (PU) and elastomers.[1][2]

The Verdict: TBNPA is the cost-effective choice when UV stability , migration resistance , and high bromine loading efficiency are required. Its aliphatic structure prevents the "yellowing" associated with aromatics, eliminating the need for expensive UV stabilizers, while its reactive hydroxyl group chemically anchors it to the polymer matrix, preventing the leaching that leads to regulatory non-compliance and performance loss.

Chemical Profile & Mechanism of Action

To evaluate cost-effectiveness, we must first understand the molecular machinery.[2] TBNPA is not merely an additive; it is a reactive building block .[2][3]

Molecular Architecture
  • Structure: A neopentyl backbone with three bromine atoms and a single primary hydroxyl (-OH) group.[1][2][4]

  • Bromine Content: ~73% (Significantly higher than TBBPA's ~59%).[1][2]

  • Class: Aliphatic Brominated Alcohol.[1][2][5]

Mechanism: The Reactive Anchor

Unlike additive FRs (e.g., DBDPE) that sit in the polymer voids and can migrate out (bloom), TBNPA participates in the polymerization reaction. In Polyurethane synthesis, the hydroxyl group of TBNPA reacts with isocyanates to form a urethane linkage.

DOT Diagram: TBNPA Reactive Integration Mechanism

TBNPA_Mechanism Isocyanate Isocyanate (-NCO) Reaction Polymerization (Exothermic) Isocyanate->Reaction TBNPA TBNPA (R-OH) [73% Br] TBNPA->Reaction  Covalent Bonding   Polyol Base Polyol Polyol->Reaction PU_Matrix Polyurethane Matrix (TBNPA Covalently Bonded) Reaction->PU_Matrix Flame_Inhibition Gas Phase Inhibition (HBr Radical Trap) PU_Matrix->Flame_Inhibition  On Thermal Decomp  

Caption: TBNPA chemically integrates into the PU backbone, ensuring permanent flame retardancy without migration.[1][2]

Cost-Efficiency Analysis: TBNPA vs. Alternatives

This section breaks down the "Total Cost of Ownership" for the formulation, moving beyond raw material costs.

Loading Efficiency (The 73% Factor)

Cost effectiveness is a function of the loading required to achieve a specific UL94 rating (e.g., V-0).[2]

  • TBNPA (73% Br): Requires less mass to reach the target % Bromine in the final compound.[2]

  • TBBPA (59% Br): Requires ~20% higher loading to match the bromine content of TBNPA.[2]

Impact: Lower loading preserves the mechanical properties of the base polymer (impact strength, tensile modulus), reducing the need for expensive impact modifiers.

The Hidden Cost of UV Instability

Aromatic FRs (TBBPA, Deca-BDE replacements) contain benzene rings that absorb UV light, leading to photo-oxidation and yellowing.[1][2]

  • Scenario: A white appliance casing or automotive interior.

  • With Aromatic FR: Requires high loading of UV stabilizers (HALS/Benzotriazoles) to prevent yellowing.[2] Cost: High. [1][2][6]

  • With TBNPA (Aliphatic): Inherently UV stable.[1][2] No/low UV stabilizer required.[1][2] Cost: Low. [1][2][6][7]

Comparative Data Table
FeatureTBNPA (Aliphatic)TBBPA (Aromatic)DBDPE (Additive)Cost Implication
Bromine Content 73% 59%82%TBNPA is highly efficient; lower loading than TBBPA.[1][2]
Mode of Use Reactive (or Additive)Reactive (Epoxy) / Additive (ABS)AdditiveReactive = No migration = Longer lifespan.[1][2]
UV Stability Excellent Poor (Yellows)GoodTBNPA saves costs on UV stabilizers.[1][2]
Plasticization Low (if reacted)ModerateHighTBNPA maintains structural integrity better in PU.[1][2]
Melting Point 62-67°C180°C350°CLow MP aids dispersion in polyol blends before curing.[1][2]

Experimental Validation Protocols

To validate the performance claims above, the following self-validating experimental workflow is recommended.

Protocol A: Comparative UL94 Vertical Burn Test (PU Foam)

Objective: Determine the minimum loading of TBNPA vs. TBBPA required to achieve UL94 V-0.

  • Preparation:

    • Control: Standard Rigid PU Foam formulation (Polyether polyol + MDI).[1][2]

    • Variable A: TBNPA at 10%, 12%, 15% w/w.[2]

    • Variable B: TBBPA at 12%, 15%, 18% w/w.[2]

  • Synthesis:

    • Dissolve FR into the polyol component (Component A) at 50°C. Note: TBNPA's low melting point (64°C) ensures rapid, homogeneous dispersion.[2]

    • Mix with Isocyanate (Component B) and cast into a mold.

    • Cure at room temperature for 24 hours.

  • Testing (ASTM D3801):

    • Cut specimens to 125mm x 13mm x 13mm.

    • Apply methane flame for 10s. Record afterflame time (

      
      ).
      
    • Re-apply flame for 10s. Record afterflame time (

      
      ).
      
  • Success Criteria:

    
     for V-0 rating.
    
Protocol B: Accelerated Migration (Blooming) Test

Objective: Prove the "Reactive Advantage" of TBNPA over non-reactive additives.

  • Sample: Cured PU plaques containing TBNPA (Reactive) and DBDPE (Additive).[1][2]

  • Aging: Place samples in a convection oven at 80°C for 168 hours (1 week).

  • Evaluation:

    • Visual: Check for surface "bloom" (white powder accumulation).[1][2]

    • Gravimetric: Wipe surface with ethanol and re-weigh.[2] Weight loss indicates migration.[1][2]

    • Causality: TBNPA should show near-zero migration due to covalent urethane bonds.[1][2]

Decision Logic for Application Scientists

Use this logic flow to determine when TBNPA is the strictly superior technical choice.

DOT Diagram: Selection Decision Tree

Selection_Logic Start Select Flame Retardant for Polymer System PolymerType Polymer Type? Start->PolymerType IsPU Polyurethane / Elastomer PolymerType->IsPU Yes IsEngPlast Eng. Plastic (ABS, HIPS, PC) PolymerType->IsEngPlast No ReqUV Requirement: UV Stability / Non-Yellowing? IsPU->ReqUV SelectTBBPA Select TBBPA / Brominated Polystyrene IsEngPlast->SelectTBBPA Standard ReqMig Requirement: Zero Migration / Low Fogging? ReqUV->ReqMig Low (Hidden parts) SelectTBNPA SELECT TBNPA (Cost Effective via Performance) ReqUV->SelectTBNPA High (Outdoor/Visible) ReqMig->SelectTBNPA Critical (Auto Interior) ReqMig->SelectTBBPA Non-Critical

Caption: Decision matrix highlighting TBNPA's dominance in UV-sensitive and migration-critical PU applications.

References

  • European Chemicals Agency (ECHA). (n.d.).[1][2][8][9] Substance Information: 2,2-dimethylpropan-1-ol, tribromo derivative (TBNPA).[1][2][3][10] Retrieved from [Link][1][2]

  • ASTM International. (2018).[1][2] ASTM D3801-20a, Standard Test Method for Measuring the Comparative Burning Characteristics of Solid Plastics in a Vertical Position.[2] Retrieved from [Link]

  • National Institutes of Health (NIH) - PMC. (2019).[1][2] Aromatic vs. Aliphatic Hyperbranched Polyphosphoesters as Flame Retardants in Epoxy Resins. (Comparative context for Aliphatic vs Aromatic efficiency). Retrieved from [Link]

  • Baoxu Chemical. (2024).[1][2] Brominated Flame Retardant Guide: TBNPA vs TBBPA. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.